Product packaging for 3,4-Dimethoxybenzamide(Cat. No.:CAS No. 1521-41-1)

3,4-Dimethoxybenzamide

カタログ番号: B075079
CAS番号: 1521-41-1
分子量: 181.19 g/mol
InChIキー: XNDZRGTVUVVHQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

3,4-Dimethoxybenzamide is a versatile chemical intermediate and reference standard of significant interest in organic synthesis and pharmacological research. This compound, featuring a benzamide core substituted with methoxy groups at the 3- and 4- positions, serves as a key precursor in the synthesis of more complex molecules, including potential pharmaceutical agents and ligands for various receptors. Its primary research value lies in its role as a synthetic building block for compounds being investigated for their biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO3 B075079 3,4-Dimethoxybenzamide CAS No. 1521-41-1

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZRGTVUVVHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074549
Record name 3,4-Dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521-41-1
Record name 3,4-Dimethoxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1521-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dimethoxybenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521411
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1521-41-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=370837
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dimethoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1074549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dimethoxybenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIMETHOXYBENZAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEW9F1FKI8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzamide, also known as Veratramide, is an organic compound with the CAS number 1521-41-1 . It belongs to the benzamide class of compounds, characterized by a benzene ring substituted with a carboxamide group and, in this specific case, two methoxy groups at the 3 and 4 positions. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and known applications, with a particular focus on its role as a key intermediate in the pharmaceutical industry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. These data are crucial for its handling, characterization, and use in synthetic chemistry.

Table 1: General and Structural Information
PropertyValueReference
CAS Number 1521-41-1[1][2]
Synonyms Veratramide, Veratrimidic acid[1]
Molecular Formula C₉H₁₁NO₃[1][3]
Molecular Weight 181.19 g/mol [1][3]
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N)OC[1]
InChI Key XNDZRGTVUVVHQT-UHFFFAOYSA-N[1]
Table 2: Physical Properties
PropertyValueReference
Appearance White to off-white solid[4]
Melting Point 163-165 °C
Boiling Point Data not available[2]
Density Data not available[2]
Solubility Soluble in DMSO[4]

Synthesis and Experimental Protocols

While a specific historical synthesis protocol from Organic Syntheses, Collective Volume 2 for veratramide could not be definitively located in the available resources, a common synthetic route involves the amidation of 3,4-dimethoxybenzoic acid or its derivatives.

A prominent application of this compound is its use as a starting material for the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal motility disorders.[4][5][6][7][8]

Experimental Protocol: Synthesis of Itopride Hydrochloride from this compound

This protocol is a generalized representation based on procedures outlined in various patents.[5][6][7][8]

Reaction Scheme:

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Salt Formation A This compound C Itopride A->C Base (e.g., NaH) Solvent (e.g., DMF) B 4-(2-(Dimethylamino)ethoxy)benzyl chloride B->C D Itopride F Itopride Hydrochloride D->F Solvent (e.g., Ethanol) E HCl E->F

Synthesis of Itopride from this compound.

Materials:

  • This compound

  • 4-(2-(Dimethylamino)ethoxy)benzyl chloride

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol)

Procedure:

  • N-Alkylation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMF.

    • To this suspension, add this compound portion-wise at a controlled temperature (e.g., 0 °C).

    • After the addition is complete, allow the mixture to stir for a specified time to ensure the formation of the corresponding sodium salt.

    • Slowly add a solution of 4-(2-(Dimethylamino)ethoxy)benzyl chloride in anhydrous DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude Itopride.

  • Purification of Itopride:

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Formation of Itopride Hydrochloride:

    • Dissolve the purified Itopride in a suitable solvent such as ethanol.

    • To this solution, add a solution of hydrochloric acid in the same solvent dropwise until the pH is acidic.

    • Stir the mixture to allow for the precipitation of Itopride hydrochloride.

    • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Biological Activity and Applications

The primary documented biological relevance of this compound is its role as a crucial intermediate in the synthesis of pharmaceuticals, most notably Itopride.[4] While some derivatives of closely related compounds, such as N'-Benzylidene-3,4-dimethoxybenzohydrazide, have been investigated for antimicrobial properties, there is a lack of substantial evidence for the direct biological or pharmacological activity of this compound itself.[9][10] Its value in drug development, therefore, lies in its utility as a building block for more complex and biologically active molecules.

Logical Workflow: Synthesis of Itopride Hydrochloride

The synthesis of Itopride hydrochloride from 3,4-dimethoxybenzoic acid provides a logical workflow that is central to the application of this compound.

itopride_synthesis cluster_synthesis Synthesis of this compound cluster_itopride Synthesis of Itopride Hydrochloride veratric_acid 3,4-Dimethoxybenzoic Acid acid_chloride 3,4-Dimethoxybenzoyl Chloride veratric_acid->acid_chloride thionyl_chloride SOCl₂ thionyl_chloride->acid_chloride veratramide This compound acid_chloride->veratramide ammonia NH₃ ammonia->veratramide itopride Itopride veratramide->itopride Condensation reagent 4-(2-(Dimethylamino)ethoxy) benzylamine reagent->itopride itopride_hcl Itopride Hydrochloride itopride->itopride_hcl hcl HCl hcl->itopride_hcl

References

An In-depth Technical Guide on Veratramide and its Derivative Itopride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the chemical structure and IUPAC nomenclature of Veratramide, with a primary focus on its significant derivative, Itopride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key chemical information, presents quantitative data in a structured format, and includes a visual representation of the molecular structure.

Introduction to Veratramide and Itopride

Veratramide itself is a chemical moiety, specifically 3,4-dimethoxybenzamide. However, the term is often encountered as part of the chemical name for the gastroprokinetic agent Itopride. Itopride, chemically known as N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide, incorporates the veratramide structure. This guide will focus on the comprehensive chemical details of Itopride hydrochloride, a common form of the drug.

Chemical Structure and IUPAC Name

The chemical identity of a compound is fundamentally defined by its structure and systematic name.

IUPAC Name: N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride[1]

Chemical Formula: C₂₀H₂₇ClN₂O₄[1]

The structure consists of a veratryl group (3,4-dimethoxybenzoyl) attached to a benzylamine linker, which in turn is substituted with a 2-(dimethylamino)ethoxy group.

Physicochemical Properties of Itopride Hydrochloride

A summary of the key quantitative data for Itopride Hydrochloride is presented in the table below for ease of reference and comparison.

PropertyValueReference
Molecular Weight 394.9 g/mol [1]
Molar Mass 394.89 g/mol [2]
Melting Point 194-195 °C[2]
Boiling Point 510.1 °C at 760 mmHg[2]
Flash Point 262.3 °C[2]
Water Solubility ≥48 mg/mL[2]
Vapor Pressure 1.6E-10 mmHg at 25 °C[2]

Molecular Visualization

To provide a clear visual representation of the chemical structure of N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide, the following diagram has been generated using the DOT language.

Chemical Structure of Itopride

References

An In-depth Technical Guide to 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methods related to 3,4-Dimethoxybenzamide. This document is intended to serve as a valuable resource for professionals in research and development.

Core Molecular Information

This compound, also known as Veratramide, is a chemical compound with the molecular formula C₉H₁₁NO₃.[1][2] It is a derivative of benzamide with two methoxy groups substituted on the benzene ring.

Table of Quantitative Data
PropertyValueSource(s)
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1]
CAS Number 1521-41-1[1]
Appearance White to off-white solidMedchemExpress
Solubility Soluble in DMSOMedchemExpress
Storage 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[3]

Synthesis of this compound

This compound is commonly synthesized from its corresponding acid chloride, 3,4-dimethoxybenzoyl chloride. The following sections detail the experimental protocols for the preparation of the precursor and the final product.

Experimental Protocol: Synthesis of 3,4-Dimethoxybenzoyl Chloride from Veratric Acid

This protocol outlines the preparation of the acid chloride precursor.

Materials:

  • Veratric acid (3,4-dimethoxybenzoic acid)

  • Thionyl chloride

  • Benzene (or a suitable alternative solvent like toluene)

  • Pyridine (catalyst)

Procedure:

  • In a 2-neck 100 ml round-bottom flask, dissolve 10.0 g (54.9 mmol) of veratric acid in 50 ml of benzene.

  • Add 2 to 3 drops of pyridine to the solution.

  • While stirring at room temperature, add 13 g (109 mmol) of thionyl chloride dropwise over 3 minutes.

  • Heat the mixture to 70-80°C on a water bath and maintain this temperature for 2 hours under a reflux condenser with agitation.

  • After the reaction is complete, evaporate the solvent and excess thionyl chloride under reduced pressure.

  • The resulting product is veratroyl chloride (3,4-dimethoxybenzoyl chloride) as a colorless powder. This synthesis can achieve a yield of 100%.[4]

Experimental Protocol: Synthesis of this compound from 3,4-Dimethoxybenzoyl Chloride

This protocol describes the amidation of the acid chloride to form the final product.

Materials:

  • 3,4-Dimethoxybenzoyl chloride

  • Primary amine (e.g., ammonia or an amine in a suitable solvent)

  • Triethylamine

  • Cyrene™ (solvent)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 3,4-dimethoxybenzoyl chloride (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1M) at 0°C.

  • To the stirred solution, add triethylamine (0.55 mmol, 1.1 equiv.) and a primary amine (0.5 mmol, 1.0 equiv.).

  • Allow the reaction mixture to warm to room temperature over 1 hour.

  • Add water (5 mL) to the mixture and stir until the product precipitates.

  • Filter the precipitate and wash with water to obtain the pure this compound.[5]

Experimental Workflow and Visualization

The synthesis of this compound can be visualized as a two-step process, starting from veratric acid. The following diagram illustrates this experimental workflow.

G A Veratric Acid F Reaction 1: Acid Chloride Formation A->F Reactant B Thionyl Chloride Pyridine (catalyst) B->F Reagent C 3,4-Dimethoxybenzoyl Chloride G Reaction 2: Amidation C->G Reactant D Primary Amine Triethylamine D->G Reagent E This compound F->C Product G->E Final Product

Caption: Synthesis workflow for this compound.

Biological Context and Applications

This compound is a naturally occurring compound that has been isolated from the solid culture of Streptoverticillium morookaense.[3] It is primarily recognized as a key starting material in the synthesis of Itopride hydrochloride, a prokinetic agent used to treat gastrointestinal symptoms.[3] While the direct biological activity and mechanism of action of this compound itself are not extensively documented in publicly available literature, its dihydroxy analogues have been studied for their effects on ribonucleotide reductase activity and antitumor properties.[6]

Signaling Pathways of Related Compounds

Direct involvement of this compound in specific cellular signaling pathways is not well-established. However, structurally related compounds, such as other benzamide derivatives, have been investigated as inhibitors of various signaling pathways. For instance, certain methoxyflavone derivatives, which share some structural similarities, have been identified as inhibitors of parthanatos, a form of cell death, by affecting the synthesis of PAR polymer.

The following diagram illustrates a generalized signaling pathway that can be modulated by benzamide-related compounds, though it is important to note that this is not a direct pathway for this compound.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Signal_Transducer Signal Transducer Receptor->Signal_Transducer Signal Kinase_Cascade Kinase Cascade Signal_Transducer->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activation Inhibitor Benzamide Derivative (Potential Inhibitor) Inhibitor->Kinase_Cascade Inhibition Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Generalized cell signaling pathway potentially targeted by benzamide derivatives.

References

A Comprehensive Guide to the Synthesis of 3,4-Dimethoxybenzamide from Veratric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 3,4-Dimethoxybenzamide, a valuable intermediate in pharmaceutical and organic synthesis, starting from veratric acid (3,4-dimethoxybenzoic acid). This document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical industries.

Introduction

This compound, also known as veratramide, is a significant building block in the synthesis of various biologically active molecules. Its parent compound, veratric acid, is a naturally occurring benzoic acid derivative found in several plant species. The conversion of veratric acid to this compound is a fundamental transformation in organic chemistry, typically involving the activation of the carboxylic acid group followed by amidation. This guide focuses on a common and effective method for this conversion: the formation of an acyl chloride intermediate followed by reaction with an amine source.

Synthetic Pathway Overview

The most prevalent laboratory-scale synthesis of this compound from veratric acid proceeds through a two-step process:

  • Acyl Chloride Formation: Veratric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), to convert the carboxylic acid moiety into a more reactive acyl chloride.[1]

  • Amidation: The resulting 3,4-dimethoxybenzoyl chloride is then reacted with an amine source, typically aqueous or gaseous ammonia, to form the final product, this compound.[1]

This pathway is favored for its relatively high yields and the straightforward nature of the reactions.

Synthesis_Pathway veratric_acid Veratric Acid (3,4-Dimethoxybenzoic Acid) acyl_chloride 3,4-Dimethoxybenzoyl Chloride veratric_acid->acyl_chloride SOCl₂ or SO₂Cl₂ (Chlorinating Agent) benzamide This compound acyl_chloride->benzamide NH₃ or NH₄OH (Amine Source)

Caption: General reaction scheme for the synthesis of this compound from veratric acid.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of this compound from veratric acid.

3.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Purity/Grade
Veratric AcidC₉H₁₀O₄182.17≥99%
Thionyl ChlorideSOCl₂118.97≥99%
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Catalytic amount
Ammonium HydroxideNH₄OH35.0428-30% aqueous solution
ChloroformCHCl₃119.38ACS Grade
n-HexaneC₆H₁₄86.18ACS Grade

3.2. Synthesis of 3,4-Dimethoxybenzoyl Chloride (Acyl Chloride Formation)

This procedure details the conversion of veratric acid to its acyl chloride.[1]

  • To a 100 mL round-bottom flask, add veratric acid (910.9 mg, 5.0 mmol), dry dichloromethane (15 mL), and a catalytic amount of DMF.

  • Cool the reaction mixture to 0 °C in an ice bath with continuous stirring for 5 minutes.

  • Slowly add thionyl chloride (0.56 mL, 7.7 mmol, 1.54 equivalents) dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding the crude 3,4-dimethoxybenzoyl chloride.

3.3. Synthesis of this compound (Amidation)

This protocol describes the conversion of the acyl chloride to the final amide product.[1]

  • Cool the crude 3,4-dimethoxybenzoyl chloride obtained in the previous step in an ice bath.

  • While stirring, carefully and slowly pour a cold ammonium hydroxide solution (37%, 6.0 mL) into the reaction mixture at 0 °C.

  • Continue stirring the reaction mixture for 5 minutes at 0 °C.

  • Extract the product with chloroform (3 x 75.0 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • The resulting residue is mixed with the solid obtained by soaking in n-hexane and filtered to yield the target product, this compound.

Experimental_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start Mix Veratric Acid, DCM, DMF cool1 Cool to 0°C start->cool1 add_socl2 Add Thionyl Chloride cool1->add_socl2 react1 Stir at RT for 12h add_socl2->react1 concentrate Concentrate in vacuo react1->concentrate cool2 Cool Acyl Chloride to 0°C concentrate->cool2 Proceed with crude product add_nh4oh Add Cold NH₄OH cool2->add_nh4oh stir Stir for 5 min add_nh4oh->stir extract Extract with Chloroform stir->extract dry_evap Dry and Evaporate extract->dry_evap purify Purify with n-Hexane dry_evap->purify

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative aspects of the described synthesis protocol.

ParameterValueUnitNotes
Starting Material
Veratric Acid910.9mg5.0 mmol
Reagents
Dichloromethane15mLSolvent
Thionyl Chloride0.56mL1.54 equivalents
Ammonium Hydroxide (37%)6.0mLAmine Source
Reaction Conditions
Acyl Chloride Formation Temp.0 to RT°C
Acyl Chloride Formation Time12hours
Amidation Temp.0°C
Amidation Time5minutes
Workup
Chloroform Extraction3 x 75mL

Note: Yields are not explicitly stated in the source document and can vary based on experimental conditions and purification efficiency.

Safety Considerations

  • Thionyl chloride is corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • Dichloromethane and Chloroform are volatile and suspected carcinogens. Handle these solvents in a fume hood.

  • Ammonium hydroxide is corrosive and has a pungent odor. Handle with care in a well-ventilated area.

  • The reaction of the acyl chloride with ammonium hydroxide is exothermic . Slow and controlled addition at low temperatures is crucial to manage the reaction rate and prevent side reactions.

Conclusion

The synthesis of this compound from veratric acid via an acyl chloride intermediate is a reliable and well-established method. The provided experimental protocol offers a clear and detailed procedure for laboratory-scale synthesis. Careful control of reaction conditions, particularly temperature, and adherence to safety protocols are essential for a successful and safe synthesis. This guide serves as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, providing the necessary information to replicate and potentially optimize this important chemical transformation.

References

Technical Guide: Solubility Profile of 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 3,4-Dimethoxybenzamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. This document summarizes available quantitative data, presents a detailed experimental protocol for solubility determination, and includes a workflow visualization to aid in experimental design.

Quantitative Solubility Data

The solubility of a compound is a critical physicochemical property that influences its handling, formulation, and biological activity. The following table summarizes the known solubility of this compound in DMSO and provides a reference point for its aqueous solubility based on a structurally similar compound.

SolventSolubilityMethodNotes
DMSO 125 mg/mL (689.88 mM)Not SpecifiedRequires sonication to achieve dissolution.[1]
Water Data not available-The structurally related compound, 3,4-dimethoxybenzoic acid, has a reported aqueous solubility of 0.00320 M.[2] This value should be used as an estimation with caution, as the amide functional group can affect solubility differently than a carboxylic acid.

Last updated: November 2025

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a given solvent. The following protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (solid)

  • Solvent of interest (e.g., DMSO, Water)

  • Glass vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

    • Add a known volume of the solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours.

  • Phase Separation:

    • Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vial.

    • Carefully draw the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the data of the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical signal on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or Molarity (mol/L), at the specified temperature.

Visualized Workflow: Shake-Flask Solubility Determination

The following diagram illustrates the logical workflow of the shake-flask method for determining the solubility of a compound.

G Workflow for Shake-Flask Solubility Determination cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification cluster_report 5. Reporting prep1 Add excess solid This compound to vial prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Centrifuge the sample equil->sep1 sep2 Filter the supernatant sep1->sep2 quant2 Analyze standards and sample (e.g., HPLC, UV-Vis) sep2->quant2 quant1 Prepare standard solutions quant1->quant2 quant3 Generate calibration curve quant2->quant3 quant4 Determine concentration of saturated solution quant3->quant4 report Report solubility (mg/mL or Molarity) quant4->report

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 3,4-Dimethoxybenzamide and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities. Among these, 3,4-dimethoxybenzamide and its derivatives have emerged as a promising class of compounds with significant potential in the development of novel antimicrobial, anticancer, and enzyme-inhibiting drugs. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and proposed mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Antimicrobial Activity

Derivatives of this compound, particularly N'-benzylidene-3,4-dimethoxybenzohydrazides, have demonstrated potent and broad-spectrum antimicrobial activity against a range of clinically relevant bacteria and fungi.

Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

The synthesis of these derivatives typically involves a three-step process, which is outlined in the workflow below.

cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 3,4-Dimethoxybenzoic Acid C Methyl 3,4-dimethoxybenzoate A->C Reflux B Methanol (CH3OH) Sulfuric Acid (H2SO4) D Methyl 3,4-dimethoxybenzoate F 3,4-Dimethoxybenzohydrazide D->F Reflux E Hydrazine Hydrate (N2H4·H2O) Ethanol G 3,4-Dimethoxybenzohydrazide I N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives G->I Ethanol, Reflux H Substituted Aromatic Aldehydes

Caption: Synthetic scheme for N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.
Quantitative Antimicrobial Data

The antimicrobial efficacy of these derivatives has been quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) assays. The data is summarized in the tables below.

Table 1: Minimum Inhibitory Concentration (MIC) of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µM) [1]

CompoundS. aureusE. faecalisE. coliP. aeruginosaC. albicansS. typhiA. baumannii
4a 26.11---26.11--
4b -->10023.28>10023.28-
4g -18.95-----
4h 5.88----12.07-
4i --23.30-23.30-11.64
4j -16.68----16.68
Ceftriaxone 3.52----14.08-

'-' indicates data not reported.

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µM) [1]

CompoundS. aureusE. faecalisE. coliP. aeruginosaC. albicansS. typhiA. baumannii
4a 104.60104.60104.60104.60104.60104.60-
4b ---95.39-95.39-
4c 91.7591.75-----
4d 191.60191.60191.60--191.60-
4h 96.87-96.87----
4i 186.50-186.50-186.50186.50186.50
4j -33.31-----
Ceftriaxone ---225.4->225.4-

'-' indicates data not reported.

Proposed Mechanism of Antimicrobial Action

In silico studies suggest that N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives may exert their antimicrobial effects by targeting the multidrug efflux pump (MATE), thereby overcoming a common mechanism of bacterial resistance.[1]

cluster_0 Mechanism of Action A N'-Benzylidene-3,4-dimethoxy- benzohydrazide Derivative B Multidrug Efflux Pump (MATE) (Bacterial Cell Membrane) A->B Binds to C Inhibition of Efflux Pump B->C Leads to D Intracellular Accumulation of Antimicrobial Agent C->D E Bacterial Cell Death D->E

Caption: Proposed mechanism of action for N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.

Anticancer Activity

Various derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

Quantitative Anticancer Data

The anticancer activity is typically expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: Anticancer Activity (IC50 in µM) of this compound Derivatives

Derivative ClassCompoundMCF-7 (Breast)MDA-MB-231 (Breast)U-87 (Glioblastoma)Other Cell LinesReference
1,3,4-ThiadiazoleSCT-4~70% inhibition at 100 µM---
3-[(4-Methoxyphenyl)amino]propanehydrazide21->100~19.6% viability at 100 µM-[2]
Benzopyran-4-one15e17.15-34.86---
Benzopyran-4-one15i17.15-34.86---
Benzopyran-4-one15j17.15-34.86---
Benzopyran-4-one16c2.58---

'-' indicates data not reported.

Enzyme Inhibition

Derivatives of this compound have also been investigated as inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

Table 4: Enzyme Inhibitory Activity of this compound and its Derivatives

Derivative ClassTarget EnzymeIC50/InhibitionReference
Hydroxyl amides from 3,4,5-trimethoxybenzoic acidAcetylcholinesteraseCompound 7: 93.2% inhibition[3]
4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide12-LipoxygenaseCompounds 35 & 36: nM potency[4]
11-aminoalkoxy substituted benzophenanthridineTyrosyl-DNA phosphodiesterase 1 (TDP1)Compound 14: IC50 = 1.7 µM[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial/fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds and standard antibiotics

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight in the appropriate broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute the standardized suspension to the final required inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Dilutions:

    • Serially dilute the test compounds and standard antibiotics in the broth medium in the 96-well plates.

  • Inoculation:

    • Add the prepared microbial inoculum to each well.

    • Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • Reading Results:

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.

Cytotoxicity Assessment by MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization:

    • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

In Vivo Antimicrobial Efficacy in a Rat Model of Infection[1]

This protocol evaluates the in vivo efficacy of antimicrobial compounds.

Animals:

  • Wistar rats

Procedure:

  • Induction of Infection:

    • Induce infection by intraperitoneal injection of a standardized bacterial suspension (e.g., S. aureus or S. typhi).

  • Treatment:

    • Administer the test compounds and a standard antibiotic (e.g., ceftriaxone) to different groups of infected rats at specified doses and time intervals.

  • Monitoring and Evaluation:

    • Monitor the animals for clinical signs of infection and mortality.

    • After a defined period, collect blood and tissue samples for biochemical analysis (e.g., liver and kidney function tests) and histopathological examination to assess the efficacy and potential toxicity of the compounds.

Conclusion

This compound and its derivatives represent a versatile scaffold for the development of new therapeutic agents. The N'-benzylidene-3,4-dimethoxybenzohydrazide class, in particular, shows significant promise as a new generation of antimicrobial agents with a potential mechanism to overcome efflux-mediated resistance. Furthermore, various other derivatives have demonstrated encouraging anticancer and enzyme inhibitory activities. The data and protocols presented in this guide provide a solid foundation for further research and development in this exciting area of medicinal chemistry. Future work should focus on optimizing the lead compounds to enhance their potency and pharmacokinetic properties, as well as further elucidating their mechanisms of action to identify specific molecular targets and signaling pathways.

References

The Pivotal Role of 3,4-Dimethoxybenzamide in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – 3,4-Dimethoxybenzamide, a readily available aromatic amide, has emerged as a cornerstone precursor in the field of organic synthesis, particularly in the construction of complex heterocyclic scaffolds fundamental to medicinal chemistry and drug development. This technical guide provides an in-depth exploration of its synthetic utility, focusing on its application in the synthesis of isoquinoline alkaloids and other pharmacologically relevant molecules. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data to facilitate its practical application.

Core Applications in Heterocyclic Chemistry

This compound serves as a versatile starting material for the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its primary utility lies in its role as a precursor to key intermediates for the synthesis of isoquinoline alkaloids, a class of natural products with a broad spectrum of biological activities.

One of the most notable applications of this compound is in the synthesis of papaverine , a benzylisoquinoline alkaloid known for its vasodilatory effects.[1][2][3] The synthetic routes to papaverine often involve the transformation of this compound into key intermediates that can then be cyclized to form the core isoquinoline structure.

Key Synthetic Transformations

Two pivotal reactions underscore the importance of this compound in organic synthesis: the Hofmann Rearrangement and the Bischler-Napieralski reaction.

Hofmann Rearrangement: Access to 3,4-Dimethoxyaniline

The Hofmann rearrangement of this compound provides a direct route to 3,4-dimethoxyaniline, a crucial building block for various pharmaceuticals.[4] This reaction involves the treatment of the amide with a halogen (typically bromine or chlorine) in the presence of a strong base, leading to a primary amine with one fewer carbon atom.[5][6][7]

The general mechanism for the Hofmann rearrangement is depicted below:

Hofmann_Rearrangement cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound N-bromoamide N-Bromoamide This compound->N-bromoamide Bromination Br2_NaOH Br₂ / NaOH Isocyanate Isocyanate N-bromoamide->Isocyanate Rearrangement Carbamic_acid Carbamic Acid Isocyanate->Carbamic_acid Hydrolysis 3,4-Dimethoxyaniline 3,4-Dimethoxyaniline Carbamic_acid->3,4-Dimethoxyaniline Decarboxylation

Caption: Hofmann Rearrangement of this compound.

Bischler-Napieralski Reaction: Synthesis of Dihydroisoquinolines

While not a direct reaction of this compound itself, its derivatives are central to the Bischler-Napieralski reaction, a powerful method for constructing the dihydroisoquinoline core.[8][9][10][11] This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide, which can be synthesized from intermediates derived from this compound. The reaction is typically promoted by a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[8][10]

A generalized workflow for the synthesis of a papaverine precursor via the Bischler-Napieralski reaction is outlined below:

Bischler_Napieralski_Workflow Start This compound Derivative (β-arylethylamide) Reaction Add Dehydrating Agent (e.g., POCl₃) Start->Reaction Cyclization Intramolecular Cyclization Reaction->Cyclization Product 3,4-Dihydroisoquinoline Derivative Cyclization->Product Dehydrogenation Dehydrogenation (e.g., Pd/C) Product->Dehydrogenation Final_Product Isoquinoline (e.g., Papaverine) Dehydrogenation->Final_Product

Caption: Generalized workflow for isoquinoline synthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from reported synthetic procedures involving this compound and its derivatives.

Table 1: Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide (as an analogue)

ParameterValueReference
Starting Material3,4,5-Trimethoxybenzamide[4]
ReagentsNaOH, Sodium Hypochlorite[4]
Temperature70 °C[4]
Yield of 3,4,5-Trimethoxyaniline60%[4]
Melting Point of Product110 °C[4]

Table 2: Synthesis of Veratraldehyde (3,4-Dimethoxybenzaldehyde)

ParameterValueReference
Starting MaterialVanillin[12]
ReagentsMethyl Sulfate, NaOH[12]
Yield82-87%[12]
Melting Point43-44.5 °C[12]
Boiling Point153 °C @ 8 mm[12]

Detailed Experimental Protocols

Hofmann Rearrangement of 3,4,5-Trimethoxybenzamide

This protocol is adapted from a procedure for a closely related analogue and illustrates the general methodology.[4]

  • Preparation of Hypochlorite Solution: Dissolve 6.2 g (0.16 mol) of NaOH in 88 ml of 0.97 M sodium hypochlorite solution. Chill the solution to 4 °C.

  • Reaction Setup: To the chilled hypochlorite solution, add approximately 40 g of ice.

  • Addition of Amide: With magnetic stirring, add 16.33 g (77.3 mmol) of 3,4,5-trimethoxybenzamide in one portion.

  • Reaction Progression: Continue stirring for 10 minutes. Gradually increase the temperature to 70 °C over one hour.

  • Base Addition: Add a solution of 9.2 g of NaOH in 20 ml of water.

  • Heating: Continue heating and stirring at 70 °C for an additional hour.

  • Work-up: Cool the reaction mixture. A precipitate will form. Filter the solid product and wash it with ice-cold water.

  • Drying: Air-dry the filtered solid to obtain 3,4,5-trimethoxyaniline.

Synthesis of Papaverine via Bischler-Napieralski Reaction (Conceptual Workflow)

The synthesis of papaverine from this compound derivatives is a multi-step process. A key step involves the Bischler-Napieralski cyclization of an N-acyl-β-arylethylamine intermediate.

Papaverine_Synthesis_Pathway Veratraldehyde Veratraldehyde (from Veratrole) Homoveratrylamine Homoveratrylamine Veratraldehyde->Homoveratrylamine Multi-step synthesis Amide N-Homoveratroyl- homoveratrylamine Homoveratrylamine->Amide Condensation Homoveratric_acid Homoveratric Acid Homoveratric_acid->Amide Dihydropapaverine 3,4-Dihydropapaverine Amide->Dihydropapaverine Bischler-Napieralski (POCl₃) Papaverine Papaverine Dihydropapaverine->Papaverine Dehydrogenation (Pd/C)

Caption: Synthetic pathway to Papaverine.

  • Amide Formation: Condensation of 3,4-dimethoxyphenylethylamine (homoveratrylamine) with 3,4-dimethoxyphenylacetic acid (homoveratric acid) yields N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.[3]

  • Cyclization: The resulting amide is subjected to the Bischler-Napieralski reaction using a dehydrating agent like phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., dichloroethylene) to yield the dihydropapaverine salt.[3][8]

  • Isolation of Base: The dihydropapaverine base is isolated from the salt.[3]

  • Dehydrogenation: The dihydropapaverine is then dehydrogenated, often using a catalyst such as palladium on carbon (Pd/C), to afford papaverine.[1]

Conclusion

This compound and its derivatives are indispensable precursors in modern organic synthesis. Their utility in constructing complex molecular architectures, particularly the isoquinoline framework, highlights their significance in the development of new therapeutic agents. The reactions detailed in this guide, supported by quantitative data and experimental protocols, provide a solid foundation for researchers to leverage the synthetic potential of this versatile building block. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its applications in the pharmaceutical and chemical industries.

References

Unveiling the Natural Origins of 3,4-Dimethoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzamide, also known as Veratramide, is a benzamide compound with potential applications in medicinal chemistry and drug development. While widely available through synthetic routes, its natural occurrence is less documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailing its isolation, and characterization from these biological matrices. This document is intended to serve as a valuable resource for researchers interested in the natural product chemistry, biosynthesis, and potential pharmacological applications of this compound.

Natural Occurrence of this compound

To date, this compound has been identified in both the plant and microbial kingdoms. The confirmed natural sources are the leaves of the plant Litsea costalis and the solid culture of the bacterium Streptoverticillium morookaense.

Table 1: Confirmed Natural Sources of this compound
KingdomPhylum/DivisionClassOrderFamilyGenusSpeciesOrganism Part/Culture Condition
PlantaeMagnoliophytaMagnoliopsidaLauralesLauraceaeLitseacostalisLeaves
BacteriaActinomycetotaActinomycetesKitasatosporalesStreptomycetaceaeStreptoverticilliummorookaenseSolid Culture

Experimental Protocols for Isolation and Characterization

While specific, detailed protocols for the extraction and purification of this compound from its natural sources are not extensively published in readily available literature, this section outlines a generalized methodology based on standard practices for the isolation of secondary metabolites from plant and microbial sources.

General Experimental Workflow for Isolation from Litsea costalis

The isolation of this compound from the leaves of Litsea costalis would typically involve a multi-step process including extraction, fractionation, and chromatographic purification.

Caption: Generalized workflow for the isolation of this compound from Litsea costalis.

Methodology Details:

  • Extraction: Dried and powdered leaves of Litsea costalis are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Solvent Partitioning: The resulting crude extract is then concentrated under reduced pressure and subjected to solvent-solvent partitioning. A common scheme involves partitioning between hexane, ethyl acetate, and water to separate compounds based on their polarity. This compound, being moderately polar, is expected to partition primarily into the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is then subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions showing the presence of the target compound are combined and further purified using techniques such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

General Experimental Workflow for Isolation from Streptoverticillium morookaense

The isolation from a solid culture of Streptoverticillium morookaense would follow a similar logic of extraction and chromatographic separation.

Caption: Generalized workflow for isolating this compound from Streptoverticillium morookaense.

Methodology Details:

  • Extraction: The solid culture medium of Streptoverticillium morookaense is extracted with an organic solvent like ethyl acetate.

  • Chromatography: The crude extract is then subjected to a series of chromatographic steps. This may include initial separation on a silica gel column, followed by size-exclusion chromatography on Sephadex LH-20 to remove high molecular weight contaminants.

  • Final Purification: The final purification is typically achieved using preparative HPLC to obtain the pure this compound.

Structure Elucidation

The structural identity of this compound isolated from natural sources is confirmed through a combination of spectroscopic techniques.

Table 2: Spectroscopic Data for Structure Elucidation of this compound
Spectroscopic TechniqueKey Data and Interpretation
UV Spectroscopy Provides information about the electronic transitions within the molecule, confirming the presence of a substituted benzene ring.
Infrared (IR) Spectroscopy Reveals the presence of key functional groups, such as the N-H and C=O stretching vibrations of the amide group, and C-O stretching of the methoxy groups.
¹H NMR Spectroscopy Determines the number and types of protons in the molecule, including the characteristic signals for the aromatic protons and the methoxy group protons.
¹³C NMR Spectroscopy Shows the number of carbon atoms and their chemical environments, including the carbonyl carbon of the amide and the carbons of the aromatic ring and methoxy groups.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons, confirming the substitution pattern on the benzene ring and the overall structure of the molecule.
Mass Spectrometry (MS) Provides the molecular weight of the compound and information about its fragmentation pattern, which further confirms the molecular formula (C₉H₁₁NO₃).

Biosynthetic Pathway

Currently, the specific biosynthetic pathway for this compound in either Litsea costalis or Streptoverticillium morookaense has not been elucidated. However, a plausible pathway can be hypothesized based on known biochemical transformations.

G cluster_0 Shikimate Pathway cluster_1 Post-Shikimate Modifications Chorismate Chorismate 4-Hydroxybenzoic acid 4-Hydroxybenzoic acid Chorismate->4-Hydroxybenzoic acid 3,4-Dihydroxybenzoic acid 3,4-Dihydroxybenzoic acid 4-Hydroxybenzoic acid->3,4-Dihydroxybenzoic acid Hydroxylation Vanillic acid Vanillic acid 3,4-Dihydroxybenzoic acid->Vanillic acid O-Methylation Veratric acid Veratric acid Vanillic acid->Veratric acid O-Methylation Veratroyl-CoA Veratroyl-CoA Veratric acid->Veratroyl-CoA CoA Ligation This compound This compound Veratroyl-CoA->this compound Amidation

Caption: A hypothetical biosynthetic pathway for this compound.

This proposed pathway begins with chorismate, a key intermediate in the shikimate pathway. Through a series of enzymatic reactions including hydroxylation, O-methylation, CoA ligation, and amidation, chorismate is converted to this compound. The enzymes responsible for these transformations in the respective organisms remain to be identified.

Quantitative Data

At present, there is no published quantitative data on the concentration or yield of this compound from its natural sources. Further research is required to determine the abundance of this compound in Litsea costalis and Streptoverticillium morookaense.

Conclusion

This technical guide has summarized the current knowledge on the natural occurrence of this compound, providing a foundation for researchers in natural product chemistry and drug discovery. The identification of this compound in both a plant and a bacterium opens avenues for further investigation into its biosynthesis, ecological role, and pharmacological potential. Future research should focus on elucidating the specific enzymatic steps in its biosynthesis, quantifying its production in the source organisms, and exploring its bioactivity in various assays. Such studies will be crucial for unlocking the full potential of this naturally occurring benzamide.

3,4-Dimethoxybenzamide safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety data and handling precautions for 3,4-Dimethoxybenzamide (also known as Veratramide). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on quantitative data, clear experimental protocols, and visual representations of key safety workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for the proper design of experiments and for understanding the substance's behavior under various conditions.

PropertyValueReference
Molecular Formula C₉H₁₁NO₃[1][2]
Molecular Weight 181.19 g/mol [1][2]
CAS Number 1521-41-1[1][2]
Appearance White to off-white solid/crystal - powder[2]
Melting Point 163-164 °C[2]
Boiling Point (Predicted) 278.4 ± 25.0 °C[2]
Density (Predicted) 1.160 ± 0.06 g/cm³[2]
pKa (Predicted) 16.15 ± 0.50[2]
Storage Temperature Room Temperature, sealed in a dry place[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed
Carcinogenicity1BH350: May cause cancer
Germ Cell Mutagenicity2H341: Suspected of causing genetic defects

Signal Word: Danger [3]

Hazard Pictograms:

  • Health Hazard

  • Exclamation Mark

The following diagram illustrates the logical flow from hazard identification to the appropriate precautionary response.

GHS_Hazard_Response cluster_hazards Hazard Identification cluster_precautions Precautionary Response H302 H302: Harmful if swallowed P264 P264: Wash skin thoroughly after handling H302->P264 P270 P270: Do not eat, drink or smoke when using this product H302->P270 P301_P312 P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell H302->P301_P312 H350 H350: May cause cancer P201 P201: Obtain special instructions before use H350->P201 P280 P280: Wear protective gloves/clothing/eye protection/face protection H350->P280 P308_P313 P308+P313: IF exposed or concerned: Get medical advice/attention H350->P308_P313 P405 P405: Store locked up H350->P405 H341 H341: Suspected of causing genetic defects H341->P201 H341->P280 H341->P308_P313 P501 P501: Dispose of contents/container to an approved waste disposal plant P405->P501

Caption: GHS Hazard and Precautionary Statement Flowchart.

Toxicological Data

The primary toxicological concerns for this compound are its acute oral toxicity and potential carcinogenicity.

EndpointValueSpeciesSource
Acute Toxicity Estimate (Oral)1,920 mg/kgRatSigma-Aldrich SDS
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423 - Acute Toxic Class Method)

While the specific study protocol for the acute toxicity of this compound is not publicly available, a typical study would follow the OECD 423 guideline. This method is designed to estimate the acute oral toxicity with a reduced number of animals.

  • Objective: To determine the acute oral toxicity of a substance by assigning it to a toxicity class.

  • Test Animals: A small number of animals (typically rats), usually of a single sex (females are often preferred), are used for each step.[4]

  • Procedure:

    • A stepwise procedure is employed using a starting dose selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.[4]

    • Three animals are used in each step.[4]

    • The substance is administered orally, typically via gavage.

    • Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

    • The outcome of the first step (number of surviving/dead animals) determines the next step:

      • If mortality is observed, the test is repeated with a lower dose.

      • If no mortality is observed, the test is repeated with a higher dose.

  • Data Analysis: The results are used to classify the substance into a specific hazard category based on the observed mortality at different dose levels. This method allows for the determination of a defined exposure range where lethality is expected.[4]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure safety in the laboratory.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye/Face Protection: Chemical safety goggles.

  • Skin Protection:

    • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Laboratory coat.

  • Respiratory Protection: Required when dusts are generated. Use a NIOSH-approved respirator with an appropriate particulate filter.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Storage
  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • Store locked up or in an area accessible only to qualified or authorized personnel.[3]

The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow Start Start: Prepare to Handle This compound RiskAssessment Conduct Risk Assessment Start->RiskAssessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) RiskAssessment->PPE EngineeringControls Verify Engineering Controls (Fume Hood Operational) PPE->EngineeringControls Handling Handle Substance in Fume Hood EngineeringControls->Handling Storage Store Properly in a Sealed, Labeled Container Handling->Storage Decontamination Decontaminate Work Area and PPE Storage->Decontamination WasteDisposal Dispose of Waste According to Institutional Protocols Decontamination->WasteDisposal End End WasteDisposal->End

References

An In-depth Technical Guide to the Spectral Data of 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Compound Information

PropertyValue
Chemical Name This compound
Synonyms Veratramide
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
CAS Number 1521-41-1
Chemical Structure
alt text

Spectroscopic Data

The following sections provide a detailed analysis of the NMR, IR, and Mass Spec data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5Multiplet2HAromatic CH (H-2, H-6)
~6.9Doublet1HAromatic CH (H-5)
~5.8Broad Singlet2H-CONH₂
~3.9Singlet6H2 x -OCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (ppm)Assignment
~169.0Carbonyl C=O
~151.0, ~148.0Aromatic C-O
~126.0Aromatic C (Quaternary)
~119.0, ~110.0, ~109.0Aromatic CH
~55.0Methoxy -OCH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3150StrongN-H Stretch (Amide)
3050 - 3000MediumAromatic C-H Stretch
2950 - 2850MediumAliphatic C-H Stretch (-OCH₃)
1680 - 1640StrongC=O Stretch (Amide I)
1620 - 1580MediumN-H Bend (Amide II)
1600 - 1450MediumAromatic C=C Stretch
1270 - 1200StrongAryl-O Stretch (Asymmetric)
1050 - 1000StrongAryl-O Stretch (Symmetric)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight and fragmentation pattern can be used to determine the structure of a compound.

Predicted Mass Spectrometry Data [1]

Adductm/z
[M+H]⁺182.08118
[M+Na]⁺204.06312
[M-H]⁻180.06662
[M]⁺181.07335

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: The instrument is tuned and shimmed for the specific sample. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

FTIR Spectroscopy Protocol (KBr Pellet Method)
  • Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a homogenous mixture is obtained.

  • Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry Protocol (Electron Ionization)
  • Sample Introduction: A small amount of the solid this compound sample is introduced into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization.

  • Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.

Mandatory Visualization

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR FTIR Spectroscopy Sample->IR Prepare KBr pellet MS Mass Spectrometry Sample->MS Vaporize sample Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

References

Methodological & Application

3,4-Dimethoxybenzamide synthesis protocol for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of 3,4-Dimethoxybenzamide, a valuable intermediate in pharmaceutical and organic synthesis. The described two-step method involves the initial conversion of 3,4-Dimethoxybenzoic acid (Veratric acid) to its corresponding acyl chloride, followed by amidation to yield the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis of this compound.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
3,4-Dimethoxybenzoic AcidC₉H₁₀O₄182.17180-182
Thionyl ChlorideSOCl₂118.97-104.5
3,4-Dimethoxybenzoyl ChlorideC₉H₉ClO₃200.6270-73
Ammonium ChlorideNH₄Cl53.49338 (sublimes)
This compoundC₉H₁₁NO₃181.19Not available

Experimental Protocols

This synthesis is performed in two main stages: the formation of the acyl chloride intermediate and the subsequent amidation.

Part 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

This procedure outlines the conversion of 3,4-Dimethoxybenzoic acid to 3,4-Dimethoxybenzoyl chloride using thionyl chloride.

Materials and Reagents:

  • 3,4-Dimethoxybenzoic Acid (Veratric acid)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Benzene (or a suitable alternative solvent like Toluene)

  • Round-bottom flask (100 mL, two-necked)

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or water bath

  • Rotary evaporator

Procedure:

  • In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (54.9 mmol) of 3,4-Dimethoxybenzoic acid in 50 mL of benzene.

  • To this solution, add 2-3 drops of pyridine, which will act as a catalyst.

  • While stirring at room temperature, slowly add 13.0 g (109 mmol) of thionyl chloride to the reaction mixture over a period of approximately 3 minutes.

  • After the addition is complete, heat the mixture to 70-80 °C using a water bath or heating mantle and maintain this temperature under reflux for 2 hours with continuous stirring.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the solvent and any excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude 3,4-Dimethoxybenzoyl chloride can be used directly in the next step or purified further if necessary. The expected yield is approximately 11.0 g (100%).[1]

Part 2: Synthesis of this compound

This protocol details the amidation of 3,4-Dimethoxybenzoyl chloride to produce this compound.

Materials and Reagents:

  • 3,4-Dimethoxybenzoyl Chloride

  • Ammonium chloride (NH₄Cl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask

  • Stirring apparatus

  • Heating apparatus

  • Filtration apparatus (Büchner funnel, filter paper)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve the crude 3,4-Dimethoxybenzoyl chloride (approximately 54.9 mmol) in a suitable volume of N-Methyl-2-pyrrolidone (NMP).

  • Add an equimolar amount of ammonium chloride (2.94 g, 54.9 mmol) to the solution.

  • Heat the reaction mixture with stirring. While a general procedure suggests heating to 120°C for other acid chlorides, the optimal temperature and reaction time for this specific substrate should be determined by monitoring the reaction progress via Thin Layer Chromatography (TLC).[2]

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker containing cold deionized water to precipitate the crude this compound.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any remaining NMP and inorganic salts.

  • Dry the purified this compound. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

SynthesisWorkflow Start Start: 3,4-Dimethoxybenzoic Acid Step1 Step 1: Acyl Chloride Formation Start->Step1 Intermediate Intermediate: 3,4-Dimethoxybenzoyl Chloride Step1->Intermediate Reagents1 Reagents: - Thionyl Chloride - Pyridine (cat.) - Benzene Reagents1->Step1 Step2 Step 2: Amidation Intermediate->Step2 Purification Workup & Purification: - Precipitation in Water - Filtration - Washing & Drying Step2->Purification Reagents2 Reagents: - Ammonium Chloride - NMP Reagents2->Step2 End Final Product: This compound Purification->End

Caption: Workflow for the synthesis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note on the HPLC Analysis of 3,4-Dimethoxybenzamide Purity

This document provides a detailed methodology for determining the purity of this compound using High-Performance Liquid Chromatography (HPLC). The protocol is designed to be a robust and reliable method for quality control and analytical research purposes.

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the safety and efficacy of the final drug product. This application note describes a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and its potential impurities.

Chromatographic Conditions

A set of optimized chromatographic conditions has been established for the effective separation of this compound from its potential process-related impurities and degradation products.

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-15 min: 30-70% B15-20 min: 70% B20-25 min: 70-30% B25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in Methanol
Data Presentation

The following table summarizes the expected retention times and peak areas for a sample of this compound containing hypothetical impurities. The purity is calculated using the area percent method.

Peak IDCompoundRetention Time (min)Peak Area (mAU*s)Area %
1Impurity A5.815.20.5
2Impurity B8.224.50.8
3This compound10.52985.098.5
4Impurity C12.16.10.2

Purity Calculation:

Purity (%) = (Peak Area of this compound / Total Peak Area) x 100

Purity (%) = (2985.0 / (15.2 + 24.5 + 2985.0 + 6.1)) x 100 = 98.5%

Experimental Protocols

A detailed step-by-step protocol is provided to ensure reproducible results.

Preparation of Mobile Phase
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas for at least 15 minutes using a sonicator or vacuum filtration.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas for at least 15 minutes.

Preparation of Standard Solution
  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol as the diluent.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • The final concentration will be approximately 1 mg/mL.

Preparation of Sample Solution
  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Dissolve the sample in a 10 mL volumetric flask using methanol.

  • Sonicate for 5 minutes to ensure complete dissolution.

HPLC System Setup and Analysis
  • Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Set the column temperature to 30°C and the UV detector to 254 nm.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution to determine the purity.

  • Integrate the peaks in the chromatogram and calculate the area percentage of each peak to determine the purity of the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow prep_mobile_phase 1. Prepare Mobile Phase (A: 0.1% Formic Acid in Water, B: Acetonitrile) system_setup 4. HPLC System Setup & Equilibration prep_mobile_phase->system_setup prep_standard 2. Prepare Standard Solution (1 mg/mL in Methanol) inject_standard 6. Inject Standard Solution prep_standard->inject_standard prep_sample 3. Prepare Sample Solution (1 mg/mL in Methanol) inject_sample 7. Inject Sample Solution prep_sample->inject_sample inject_blank 5. Inject Blank (Methanol) system_setup->inject_blank inject_blank->inject_standard inject_standard->inject_sample data_acquisition 8. Data Acquisition inject_sample->data_acquisition data_analysis 9. Data Analysis & Purity Calculation data_acquisition->data_analysis

Caption: Workflow for HPLC Purity Analysis of this compound.

Application Notes and Protocols for the Purification of 3,4-Dimethoxybenzamide via Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of 3,4-Dimethoxybenzamide using the recrystallization technique. The protocol details the selection of an appropriate solvent system, the step-by-step recrystallization procedure, and important safety considerations. A summary of solvent suitability is presented in a structured table, and a graphical representation of the experimental workflow is included to facilitate clear understanding and execution of the protocol.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. For this compound, a compound often synthesized as an intermediate in pharmaceutical development, achieving high purity is critical. This protocol outlines a systematic approach to purify this compound by recrystallization, ensuring the removal of soluble and insoluble impurities.

Solvent Selection

The choice of a suitable solvent is the most critical step in a successful recrystallization. An ideal solvent should exhibit the following properties:

  • The compound of interest should be highly soluble at elevated temperatures and poorly soluble at low temperatures.

  • Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

  • The solvent should not react with the compound.

  • The solvent should be volatile enough to be easily removed from the purified crystals.

Based on available data for this compound and structurally related compounds, several solvents show potential for recrystallization. The following table summarizes the solubility characteristics to guide the selection process.

Table 1: Solubility Characteristics of this compound in Various Solvents

SolventChemical FormulaPolarityBoiling Point (°C)Expected Solubility of this compoundNotes
WaterH₂OVery High100Poorly soluble at all temperaturesMay be useful as an anti-solvent in a mixed solvent system.
EthanolC₂H₅OHHigh78Sparingly soluble when cold, more soluble when hotA good candidate for single-solvent recrystallization.
AcetoneC₃H₆OHigh56SolubleMay be too effective a solvent, leading to low recovery. Potentially useful in a mixed-solvent system.
Ethyl AcetateC₄H₈O₂Medium77SolubleSimilar to acetone, may require a co-solvent to reduce solubility.
DichloromethaneCH₂Cl₂Medium40SolubleLow boiling point can make handling difficult.
ChloroformCHCl₃Medium61SolubleGood solubility, but toxicity is a concern.
AcetonitrileC₂H₃NHigh82Likely a good candidateOften a good choice for recrystallizing aromatic amides.[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OSVery High189Very SolubleHigh boiling point makes it difficult to remove. Generally used when other solvents fail.
Dimethylformamide (DMF)C₃H₇NOVery High153Very SolubleHigh boiling point makes it difficult to remove.

Note: This data is compiled from general principles and data on structurally similar compounds. Experimental verification is crucial.

Experimental Protocol

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2-3 of appropriate sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of solvent vapors and contact of chemicals with skin and eyes.

  • Handle hot glassware with appropriate clamps or tongs.

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used.

Procedure

Step 1: Solvent Screening (Small Scale)

  • Place approximately 100 mg of crude this compound into a small test tube.

  • Add a few drops of the chosen solvent and observe the solubility at room temperature.

  • If the compound is insoluble or sparingly soluble, gently heat the test tube in a warm water bath and continue adding the solvent dropwise until the solid dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline product upon cooling.

  • Repeat this process with other potential solvents to identify the optimal one.

Step 2: Recrystallization of Crude this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen recrystallization solvent. Heat the flask on a hot plate with gentle stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding excess solvent to maximize the yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration. To do this, preheat a second Erlenmeyer flask and a stemless funnel with a small amount of hot solvent. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, preheated flask. This step should be performed quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature on a heat-resistant surface. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature well below the melting point of this compound (164-166°C) or in a vacuum desiccator.

  • Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity. Calculate the percent recovery.

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude This compound dissolution 1. Dissolution (Add minimal hot solvent) start->dissolution hot_filtration 2. Hot Filtration (If insoluble impurities) dissolution->hot_filtration cooling 3. Cooling (Slow cooling to RT, then ice bath) dissolution->cooling No insoluble impurities hot_filtration->cooling Yes insoluble_impurities Insoluble Impurities (Discarded) hot_filtration->insoluble_impurities Removed filtration 4. Vacuum Filtration (Isolate crystals) cooling->filtration washing 5. Washing (Rinse with ice-cold solvent) filtration->washing soluble_impurities Soluble Impurities (In filtrate) filtration->soluble_impurities Removed in filtrate drying 6. Drying (Oven or desiccator) washing->drying end End: Purified This compound drying->end

Caption: Experimental workflow for the recrystallization of this compound.

Conclusion

This protocol provides a detailed and systematic approach for the purification of this compound by recrystallization. Successful implementation of this procedure, including careful solvent selection and adherence to the outlined steps, will enable researchers to obtain a high-purity product suitable for further applications in research and development. The provided workflow diagram offers a clear visual guide to the process.

References

Application Notes and Protocols for the Synthesis of Itopride Hydrochloride Utilizing 3,4-Dimethoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Itopride hydrochloride is a prokinetic agent with a dual mechanism of action, functioning as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor.[1][2] This dual action enhances gastrointestinal motility, making it an effective treatment for functional dyspepsia and other gastrointestinal disorders.[1][3] The synthesis of Itopride hydrochloride can be achieved through various routes, often involving the formation of an amide bond between a 3,4-dimethoxybenzoyl moiety and a substituted benzylamine. This document outlines a common synthetic strategy and provides detailed protocols for the preparation of Itopride hydrochloride, with a focus on the utilization of derivatives of 3,4-Dimethoxybenzamide. This compound itself is a known precursor in the synthesis of Itopride hydrochloride.[4]

Synthesis Overview

A prevalent method for synthesizing Itopride hydrochloride involves a multi-step process. A key intermediate, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, is first synthesized by reacting 4-(aminomethyl)phenol with a 3,4-dimethoxybenzoic acid derivative, such as 3,4-dimethoxybenzoyl chloride.[5] This intermediate subsequently undergoes etherification with 2-(dimethylamino)ethyl chloride to yield Itopride, which is then converted to its hydrochloride salt.[5][6]

Experimental Protocols

Protocol 1: Synthesis of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

This protocol details the formation of the key amide intermediate.

Materials:

  • 4-(aminomethyl)phenol

  • 3,4-dimethoxybenzoyl chloride

  • Triethylamine

  • Appropriate solvent (e.g., Tetrahydrofuran (THF))

  • Deionized water

  • Potassium carbonate solution (10%)

  • Hydrochloric acid (concentrated)

  • Ethyl acetate

Equipment:

  • Multi-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Condenser

  • Dropping funnel

  • Büchner funnel and flask

  • Drying oven

Procedure:

  • In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and condenser, dissolve 4-(aminomethyl)phenol in a suitable solvent such as THF.

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture and slowly add a solution of 3,4-dimethoxybenzoyl chloride in the same solvent via a dropping funnel, maintaining a low temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, distill off the solvent under vacuum.

  • To the residue, add water and adjust the pH to 1-2 with concentrated hydrochloric acid.[6]

  • Extract the aqueous layer with ethyl acetate to remove impurities.

  • Cool the aqueous layer and precipitate the product by adding a 10% potassium carbonate solution until the pH is alkaline (~8-9).[6]

  • Stir the mixture, then filter the resulting solid, and wash the cake with deionized water.

  • Dry the product in an oven at 70-75°C until a constant weight is achieved.

Protocol 2: Synthesis of Itopride from N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

This protocol describes the etherification of the intermediate to form the Itopride base.

Materials:

  • N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

  • 2-(dimethylamino)ethyl chloride

  • Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH)

  • Solvent (e.g., Tetrahydrofuran (THF) or Toluene)

  • Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB)), if using toluene/KOH[6]

Equipment:

  • Multi-neck round-bottom flask with mechanical stirrer, thermometer, and condenser

  • Heating mantle or oil bath

  • Filtration apparatus

Procedure:

  • Charge a multi-neck round-bottom flask with N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide and the chosen solvent (THF or Toluene).[6]

  • Add the base (anhydrous K₂CO₃ or KOH) and the phase-transfer catalyst if applicable.[6]

  • Add 2-(dimethylamino)ethyl chloride to the stirred mixture.

  • Heat the reaction mixture to the specified temperature (60-65°C for THF/K₂CO₃ or 95-100°C for Toluene/KOH) and maintain for several hours.[6]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed (less than 2-3%).[6][7] Additional 2-(dimethylamino)ethyl chloride may be added if the reaction is sluggish.[6]

  • After completion, cool the reaction mixture.

  • If using THF, filter the inorganic salts and wash with THF.[7]

  • If using Toluene, add water and separate the layers at 70-75°C. Wash the organic layer with water.[6]

  • Isolate the crude Itopride base by evaporating the solvent or by filtration after cooling and stirring the organic layer.[6]

  • Dry the product in an oven at 70-75°C.

Protocol 3: Preparation of Itopride Hydrochloride

This protocol details the conversion of the Itopride base to its hydrochloride salt and subsequent purification.

Materials:

  • Itopride base

  • Isopropyl alcohol (IPA)

  • Isopropyl alcohol saturated with HCl gas (IPA-HCl) or aqueous HCl

  • Activated charcoal

  • Acetonitrile

Equipment:

  • Multi-neck round-bottom flask with mechanical stirrer and condenser

  • Filtration apparatus (Celite bed)

  • Drying oven

Procedure:

  • Dissolve the crude Itopride base in isopropyl alcohol by heating.[6]

  • Add activated charcoal and reflux the mixture for 30 minutes.[6]

  • Filter the hot solution through a Celite bed to remove the charcoal.

  • Transfer the filtrate to a clean flask and cool to 25-30°C.

  • Adjust the pH to 1-2 by adding IPA-HCl while maintaining the temperature.[6]

  • Stir the mixture for 30 minutes to allow for complete precipitation of the hydrochloride salt.[6]

  • Filter the solid product and wash it with isopropyl alcohol.

  • For further purification, the material can be recrystallized from a solvent such as acetonitrile.[6]

  • Dry the final product in an oven at 70-80°C until the loss on drying is less than 1%.[6]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Itopride Synthesis

StepReactantsSolventBaseTemperature (°C)Time (h)Yield (%)Purity by HPLC (%)Reference
Synthesis of Itopride N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, 2-(dimethylamino)ethyl chlorideTHFK₂CO₃60-6514-16--[6]
N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide, 2-(dimethylamino)ethyl chlorideTolueneKOH95-100381.696-98[6]
Formation of Itopride HCl ItoprideIsopropyl AlcoholIPA-HCl25-300.579-8199.4-99.7[6]
ItoprideIsopropyl Alcohol15% IPA-HCl45-5019399[8]

Visualizations

Logical Workflow for Itopride Hydrochloride Synthesis

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Etherification cluster_2 Step 3: Salt Formation & Purification 4-(aminomethyl)phenol 4-(aminomethyl)phenol Intermediate N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide 4-(aminomethyl)phenol->Intermediate 3,4-dimethoxybenzoyl_chloride 3,4-dimethoxybenzoyl chloride 3,4-dimethoxybenzoyl_chloride->Intermediate Itopride_Base Itopride (Base) Intermediate->Itopride_Base 2-(dimethylamino)ethyl_chloride 2-(dimethylamino)ethyl chloride 2-(dimethylamino)ethyl_chloride->Itopride_Base Itopride_HCl Itopride Hydrochloride Itopride_Base->Itopride_HCl HCl HCl (in IPA) HCl->Itopride_HCl

Caption: Synthetic pathway for Itopride Hydrochloride.

Mechanism of Action: Dual Signaling Pathway of Itopride

cluster_itopride Itopride Action cluster_d2 Dopaminergic Pathway cluster_ach Cholinergic Pathway cluster_effect Physiological Effect Itopride Itopride D2_Receptor D2 Receptor Itopride->D2_Receptor Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits Dopamine Dopamine Dopamine->D2_Receptor Inhibit_ACh_Release Inhibition of Acetylcholine Release D2_Receptor->Inhibit_ACh_Release Activates Increased_ACh Increased Acetylcholine Concentration Inhibit_ACh_Release->Increased_ACh ACh_Breakdown ACh Breakdown AChE->ACh_Breakdown Catalyzes ACh Acetylcholine (ACh) ACh->AChE ACh_Breakdown->Increased_ACh Increased_Motility Increased GI Motility Increased_ACh->Increased_Motility

Caption: Dual mechanism of Itopride action.

References

Application Notes and Protocols: Dehydration of 3,4-Dimethoxybenzamide to 3,4-Dimethoxybenzonitrile using Thionyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,4-dimethoxybenzonitrile through the dehydration of 3,4-dimethoxybenzamide using thionyl chloride. This reaction is a common and effective method for the preparation of nitriles from primary amides. The protocol outlines the reaction mechanism, experimental setup, reagent quantities, reaction conditions, and purification procedures. Additionally, a summary of expected outcomes and safety precautions is included.

Introduction

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and agrochemical industries. 3,4-Dimethoxybenzonitrile, in particular, serves as a valuable building block for the synthesis of more complex molecules. The use of thionyl chloride as a dehydrating agent offers a convenient and generally high-yielding route to this conversion.[1][2][3][4][5] The reaction proceeds through the activation of the amide carbonyl group by thionyl chloride, followed by an elimination process to furnish the corresponding nitrile.

Reaction and Mechanism

The overall reaction involves the treatment of this compound with thionyl chloride to yield 3,4-dimethoxybenzonitrile, with sulfur dioxide and hydrochloric acid as byproducts.

Reaction Scheme:

The mechanism for the dehydration of a primary amide using thionyl chloride generally proceeds as follows:

  • Nucleophilic Attack: The oxygen atom of the amide carbonyl group acts as a nucleophile and attacks the electrophilic sulfur atom of thionyl chloride.

  • Formation of a Chlorosulfite Intermediate: This initial attack leads to the formation of a protonated chlorosulfite intermediate.

  • Deprotonation: A base, which can be the chloride ion or a non-nucleophilic base added to the reaction, removes a proton from the nitrogen atom.

  • Elimination: A subsequent elimination cascade, driven by the formation of stable gaseous byproducts (SO2 and HCl), results in the formation of the nitrile triple bond.

Experimental Protocol

This protocol is based on established procedures for the dehydration of primary amides using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane, or Tetrahydrofuran)

  • Anhydrous non-nucleophilic base (e.g., Pyridine or Triethylamine, optional but recommended)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvent for recrystallization (e.g., Ethanol, Isopropanol)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Ice bath

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in an anhydrous solvent (e.g., toluene, 5-10 mL per gram of amide). If a base is used, add the anhydrous non-nucleophilic base (e.g., pyridine, 1.1 eq) to the solution.

  • Addition of Thionyl Chloride: Cool the reaction mixture in an ice bath. Slowly add thionyl chloride (1.1 - 1.5 eq) dropwise to the stirred solution using a dropping funnel. The addition should be performed at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (the specific temperature will depend on the solvent used) and maintain it for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess thionyl chloride. Caution: This step is exothermic and will release HCl and SO₂ gas. Perform in a well-ventilated fume hood.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

    • Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3,4-dimethoxybenzonitrile can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a crystalline solid.[5][6]

Data Presentation

ParameterValueReference
Reactant This compound-
Reagent Thionyl Chloride-
Product 3,4-Dimethoxybenzonitrile-
**Typical Molar Ratio (Amide:SOCl₂) **1 : 1.1 - 1.5General Knowledge
Reaction Temperature Reflux[3]
Reaction Time 2 - 4 hoursGeneral Knowledge
Expected Yield >80%Based on similar reactions
Melting Point of Product 63-65 °C[7]

Visualizations

Reaction Workflow Diagram

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Amide This compound Solvent Anhydrous Solvent Reaction_Vessel Reaction Mixture Amide->Reaction_Vessel Dissolve Base Pyridine (optional) Solvent->Reaction_Vessel Base->Reaction_Vessel Quench Quench with Ice/Water Reaction_Vessel->Quench SOCl2 Thionyl Chloride SOCl2->Reaction_Vessel Add dropwise at 0-10°C then Reflux Extraction Solvent Extraction Quench->Extraction Wash Wash (H₂O, NaHCO₃, Brine) Extraction->Wash Dry Dry (MgSO₄) Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization Concentrate->Purify Product 3,4-Dimethoxybenzonitrile Purify->Product Reaction_Mechanism Amide This compound Intermediate1 Protonated Chlorosulfite Intermediate Amide->Intermediate1 Nucleophilic Attack SOCl2 SOCl₂ SOCl2->Intermediate1 Intermediate2 Deprotonated Intermediate Intermediate1->Intermediate2 - H⁺ Nitrile 3,4-Dimethoxybenzonitrile Intermediate2->Nitrile Elimination Byproducts SO₂ + 2HCl Intermediate2->Byproducts Elimination

References

Application Notes and Protocols for N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. These compounds have garnered significant interest due to their potential as antimicrobial agents, with emerging evidence suggesting broader therapeutic applications.

Introduction

N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives are a class of Schiff bases characterized by a core structure featuring a 3,4-dimethoxyphenyl moiety linked to a benzylidene group via a hydrazide bridge. This structural motif has been identified as a key pharmacophore in various biologically active compounds. Research indicates that these derivatives can act as potent antimicrobial agents by targeting mechanisms such as the multidrug efflux pump (MATE), thereby offering a potential strategy to combat antimicrobial resistance.[1][2][3] Beyond their antimicrobial properties, related benzohydrazide compounds have demonstrated a wide array of biological activities, including anticancer and enzyme inhibitory effects.[4][5] These notes are intended to serve as a comprehensive guide for researchers exploring the therapeutic potential of this promising class of molecules.

Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

The synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives is typically achieved through a three-step process, as outlined below.[1][2] This synthetic route is generally high-yielding and employs standard laboratory techniques.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Condensation A 3,4-dimethoxybenzoic acid B Methyl 3,4-dimethoxybenzoate A->B H₂SO₄, Methanol C 3,4-dimethoxybenzohydrazide B->C Hydrazine hydrate, Ethanol E N'-Benzylidene-3,4- dimethoxybenzohydrazide Derivative C->E D Aromatic Aldehyde D->E

Caption: Synthetic workflow for N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 3,4-dimethoxybenzoate

  • Dissolve 3,4-dimethoxybenzoic acid in methanol.

  • Slowly add concentrated sulfuric acid dropwise while cooling the mixture in an ice bath.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

Step 2: Synthesis of 3,4-dimethoxybenzohydrazide

  • Dissolve the crude methyl 3,4-dimethoxybenzoate in ethanol.

  • Add hydrazine hydrate to the solution.

  • Reflux the mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and reduce the solvent volume under vacuum.

  • Pour the concentrated solution into cold water to precipitate the hydrazide.

  • Filter the solid, wash with cold water, and dry to obtain 3,4-dimethoxybenzohydrazide.

Step 3: Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

  • Dissolve 3,4-dimethoxybenzohydrazide in ethanol or methanol.

  • Add an equimolar amount of the desired substituted aromatic aldehyde.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure derivative.

Biological Evaluation: Protocols and Data

Antimicrobial and Antifungal Activity

The synthesized compounds can be screened for their antimicrobial and antifungal activities using standard methods such as the agar well diffusion assay and by determining the Minimum Inhibitory Concentration (MIC).

Protocol: Agar Well Diffusion Assay [1][2]

  • Prepare Mueller-Hinton agar plates for bacteria and Sabouraud dextrose agar plates for fungi.

  • Inoculate the agar surfaces with a standardized suspension of the test microorganisms.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) to each well.

  • Use a standard antibiotic (e.g., ceftriaxone) as a positive control and the solvent as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters.

Protocol: Minimum Inhibitory Concentration (MIC) Determination [1][3]

  • Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Include a positive control (microorganism and medium) and a negative control (medium only).

  • Incubate the plates under appropriate conditions.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 1: Antimicrobial Activity (MIC) of Selected N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (µg/mL)

CompoundS. aureusE. coliP. aeruginosaC. albicansReference
4a (p-amino derivative)12525050062.5[2]
4h (p-nitro derivative)62.5125250125[2]
4i (quinolinyl derivative)12562.5125250[2]
Ceftriaxone (Control)7.8115.6231.25-[2]
Fluconazole (Control)---3.9[2]
Cytotoxicity and Potential Anticancer Activity

The cytotoxic effects of these derivatives can be evaluated against both normal and cancer cell lines to determine their therapeutic index and potential as anticancer agents. The MTT or CCK-8 assay is commonly used for this purpose.

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h A->B C Add serial dilutions of test compounds B->C D Incubate for 48-72h C->D E Add MTT or CCK-8 solution D->E F Incubate for 2-4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance on a plate reader G->H I Calculate IC₅₀ values H->I

Caption: General workflow for the MTT/CCK-8 cytotoxicity assay.

Protocol: MTT/CCK-8 Cytotoxicity Assay [1][4]

  • Seed cells (e.g., Vero, MDA-MB-231, UM-UC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add MTT or CCK-8 solution to each well and incubate for an additional 2-4 hours.

  • If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 2: Cytotoxicity (IC₅₀) of Selected Benzohydrazide Derivatives (µM)

CompoundCell LineIC₅₀ (µM)Reference
N'-Benzylidene-3,4-dimethoxybenzohydrazide (4a) Vero (normal)406.8[2]
N'-(quinolin-3-ylmethylene)-3,4-dimethoxybenzohydrazide (4i) Vero (normal)304.7[2]
N'-E-benzylidene benzohydrazide MDA-MB-231 (breast cancer)482[1]
N'-E-benzylidene benzohydrazide UM-UC-3 (bladder cancer)>1000[1]
2-methyl benzylidene benzohydrazide Cancer Stem Cells~0.034 µg/mL[4]

Note: The anticancer data is for structurally related compounds, indicating the potential of the 3,4-dimethoxy series for further investigation.

Enzyme Inhibition

Benzohydrazide derivatives are known to inhibit various enzymes. For instance, they have been evaluated as urease inhibitors, which is relevant to the treatment of infections caused by Helicobacter pylori.

Protocol: Urease Inhibition Assay (General)

  • Prepare a reaction mixture containing the urease enzyme solution in a phosphate buffer.

  • Add the test compound at various concentrations and incubate for a specified time.

  • Initiate the enzymatic reaction by adding a urea solution.

  • Determine the production of ammonia using a colorimetric method (e.g., Berthelot's method).

  • Thiourea is commonly used as a standard inhibitor.

  • Measure the absorbance and calculate the percentage of inhibition.

  • Determine the IC₅₀ value of the compound.

Potential Signaling Pathways and Mechanisms of Action

The primary antimicrobial mechanism proposed for N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives is the inhibition of the multidrug efflux pump (MATE).[1][2][3] MATE pumps are integral membrane proteins in bacteria that expel a wide range of antimicrobial agents, contributing significantly to bacterial resistance. By inhibiting these pumps, the derivatives can restore the efficacy of existing antibiotics or exhibit intrinsic antimicrobial activity. The 3,4-dimethoxyphenyl moiety is thought to insert into a hydrophobic region of the MATE protein's binding pocket, while the hydrazone linker forms crucial hydrogen bonds, stabilizing the interaction and blocking the pump's function.[2]

MATE_Inhibition cluster_0 Bacterial Cell MATE MATE Efflux Pump Drug Binding Pocket Intracellular Intracellular Space Antibiotic Antibiotic Antibiotic->MATE:f1 Binding and Expulsion Derivative N'-Benzylidene-3,4- dimethoxybenzohydrazide Derivative Derivative->MATE:f1 Inhibitory Binding Extracellular Extracellular Space Extracellular->MATE:f0 Antibiotic Efflux

Caption: Proposed mechanism of MATE efflux pump inhibition.

Conclusion

N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives represent a versatile scaffold for the development of new therapeutic agents. The provided protocols offer a solid foundation for their synthesis and biological evaluation. While their antimicrobial properties are the most extensively studied, the cytotoxicity data against cancer cell lines and the known enzyme inhibitory activities of the broader benzohydrazide class suggest that these compounds warrant further investigation in oncology and other areas of drug discovery. Future research should focus on expanding the evaluation of these derivatives against a wider range of cancer cell lines and clinically relevant enzymes to fully elucidate their therapeutic potential.

References

Experimental Use of Veratramide in Enzyme Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The term "Veratramide" can be associated with two distinct classes of molecules in the context of enzyme inhibition: the prokinetic agent Itopride, which contains a veratramide moiety, and the steroidal alkaloid Veratramine. This document provides detailed application notes and protocols for the experimental use of both in enzyme inhibition assays.

Section 1: Itopride (as N-[p-[2-(dimethylamino)ethoxy]benzyl]veratramide) - Acetylcholinesterase Inhibition

Itopride is a gastroprokinetic agent that functions, in part, through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] This inhibition leads to increased acetylcholine levels, enhancing gastrointestinal motility.

Data Presentation: Quantitative Inhibition of Acetylcholinesterase by Itopride
CompoundTarget EnzymeEnzyme SourceIC50 (µM)Inhibition TypeReference
ItoprideAcetylcholinesterase (AChE)Electric Eel2.04 ± 0.27Mixed[2][3]
ItoprideButyrylcholinesterase (BuChE)Horse Serum~204-[2][3]
ItoprideCholinesterase (ChE)Guinea Pig Gastrointestine (in presence of a BuChE inhibitor)~0.5-[2][3]
Experimental Protocol: Acetylcholinesterase Inhibition Assay with Itopride

This protocol is based on the Ellman's method for determining acetylcholinesterase activity.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Itopride hydrochloride

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Itopride hydrochloride in a suitable solvent (e.g., DMSO or water).

    • Prepare a series of dilutions of Itopride to be tested.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 200 mM solution of ATCI in phosphate buffer.[4]

    • Prepare the AChE enzyme solution in phosphate buffer to a final concentration of approximately 6.67 U/mL.[4]

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 1710 µL of phosphate buffer (pH 8.0)[4]

      • 250 µL of the Itopride dilution (or vehicle control)[4]

      • 20 µL of DTNB solution[4]

      • 10 µL of AChE solution[4]

    • Mix gently and incubate the plate at 37°C for 15 minutes.[4]

  • Initiation of Reaction and Measurement:

    • To initiate the reaction, add 10 µL of the ATCI substrate solution to each well.[4]

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Continue to take readings every 10 seconds for 3 minutes to monitor the reaction kinetics.[4]

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of Itopride.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Plot the percentage of inhibition against the logarithm of the Itopride concentration to determine the IC50 value.

Visualization of Experimental Workflow and Mechanism

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_itopride Prepare Itopride Dilutions add_reagents Add Buffer, Itopride, DTNB, and AChE to Plate prep_itopride->add_reagents prep_dtns Prepare DTNB Solution prep_dtns->add_reagents prep_atci Prepare ATCI Substrate add_substrate Add ATCI Substrate prep_atci->add_substrate prep_ache Prepare AChE Solution prep_ache->add_reagents incubate Incubate at 37°C for 15 min add_reagents->incubate incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calc_rate Calculate Reaction Rates measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

G ACh Acetylcholine AChE Acetylcholinesterase (AChE) ACh->AChE Binds to Products Choline + Acetate AChE->Products Catalyzes Itopride Itopride Itopride->AChE Inhibits

Caption: Itopride's Inhibition of Acetylcholinesterase.

Section 2: Veratramine and Related Veratrum Alkaloids - Inhibition of Cellular Signaling Pathways

Veratramine is a steroidal alkaloid found in plants of the Veratrum genus.[5] It and related alkaloids are known to inhibit complex cellular signaling pathways rather than single, isolated enzymes.

Inhibition of the Hedgehog Signaling Pathway

Veratramine is a known inhibitor of the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and can be aberrantly activated in various cancers.[5][6] The inhibitory action of Veratramine is believed to occur at the level of the Smoothened (SMO) protein, a key component of the Hh pathway.

Data Presentation: Inhibition of Hedgehog Signaling by Veratramine

CompoundPathwayEffectTarget Cell LineReference
VeratramineHedgehog SignalingSignificant InhibitionNIH/3T3 cells[5]
VeratramineHedgehog SignalingDownregulation of gli1 expression, reduced cell viability and migration, increased apoptosisHuman Non-Small Cell Lung Cancer Cells (A549, NCI-H358, NCI-H1299)[6]
Experimental Protocol: Cell-Based Hedgehog Signaling Pathway Inhibition Assay

Materials:

  • "Shh-LIGHT 2" cells (or other suitable Hh-responsive reporter cell line)

  • Veratramine

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture Shh-LIGHT 2 cells according to standard protocols.

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of Veratramine in a suitable solvent (e.g., ethanol or DMSO).

    • Prepare a series of dilutions of Veratramine in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the Veratramine dilutions. Include a vehicle control.

  • Incubation:

    • Incubate the cells for a period sufficient to allow for changes in reporter gene expression (e.g., 24-48 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the luciferase readings to a measure of cell viability (e.g., using a parallel MTT assay or a constitutively expressed reporter).

    • Calculate the percentage of inhibition of Hh signaling for each concentration of Veratramine.

    • Plot the percentage of inhibition against the logarithm of the Veratramine concentration to determine the IC50 value.

Visualization of Hedgehog Pathway Inhibition

G Hh Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLIA GLI (Active) GLI->GLIA Activation TargetGenes Target Gene Expression GLIA->TargetGenes Promotes Veratramine Veratramine Veratramine->SMO Inhibits

Caption: Inhibition of the Hedgehog Signaling Pathway by Veratramine.

Inhibition of β-1,6-Glucan Biosynthesis in Fungi

Jerveratrum-type steroidal alkaloids, which are structurally related to Veratramine, have been shown to inhibit the biosynthesis of β-1,6-glucan, an essential component of the fungal cell wall.[7][8] This inhibition is believed to be mediated through the targeting of the enzymes Kre6 and Skn1.[9]

Data Presentation: Inhibition of Fungal β-1,6-Glucan Biosynthesis

Compound ClassPathwayProposed Enzyme TargetsEffectOrganismReference
Jerveratrum-type Alkaloids (e.g., Jervine)β-1,6-Glucan BiosynthesisKre6, Skn1Inhibition of β-1,6-glucan synthesis, antifungal activitySaccharomyces cerevisiae, Candida species[7][9]
Conceptual Protocol: Fungal β-1,6-Glucan Synthesis Inhibition Assay

Materials:

  • Fungal strain of interest (e.g., Saccharomyces cerevisiae)

  • Veratramine or related alkaloid

  • Growth medium

  • Reagents for cell wall isolation and β-1,6-glucan quantification (e.g., aniline blue staining or enzymatic digestion followed by HPLC)

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal cells in liquid culture to a specific growth phase.

    • Add various concentrations of the Veratrum alkaloid to the cultures. Include a vehicle control.

    • Continue to incubate for a defined period.

  • Cell Wall Isolation:

    • Harvest the fungal cells by centrifugation.

    • Mechanically disrupt the cells (e.g., by bead beating) and isolate the cell wall fraction through differential centrifugation.

  • β-1,6-Glucan Quantification:

    • Quantify the amount of β-1,6-glucan in the isolated cell walls. This can be done by:

      • Aniline blue staining: Aniline blue specifically binds to β-1,3-glucan, and changes in its fluorescence can indirectly indicate alterations in cell wall composition.

      • Enzymatic digestion: Use specific glucanases to digest the cell wall, and then quantify the released glucose by HPLC or a colorimetric assay.

  • Data Analysis:

    • Compare the amount of β-1,6-glucan in the treated samples to the control samples.

    • Calculate the percentage of inhibition of β-1,6-glucan synthesis.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualization of β-1,6-Glucan Biosynthesis Inhibition

G UDP_Glc UDP-Glucose Kre6_Skn1 Kre6 / Skn1 UDP_Glc->Kre6_Skn1 Substrate beta_1_6_glucan β-1,6-Glucan Kre6_Skn1->beta_1_6_glucan Synthesizes CellWall Fungal Cell Wall beta_1_6_glucan->CellWall Incorporated into Veratrum_Alkaloid Veratrum Alkaloid Veratrum_Alkaloid->Kre6_Skn1 Inhibits

Caption: Inhibition of β-1,6-Glucan Biosynthesis by Veratrum Alkaloids.

References

Application Notes and Protocols for Screening the Biological Activity of Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzamide derivatives are a significant class of compounds in medicinal chemistry, forming the structural backbone of numerous therapeutic agents. Their diverse pharmacological activities include antimicrobial, anticancer, enzyme inhibitory, and receptor modulating effects.[1][2][3] The versatility of the benzamide scaffold allows for extensive structural modifications, leading to the generation of large chemical libraries. A systematic and robust screening protocol is essential to identify and characterize lead compounds from these libraries for further development.

This document provides a comprehensive set of protocols for the initial biological screening of novel benzamide derivatives. It covers fundamental assays for cytotoxicity, antimicrobial activity, enzyme inhibition, and receptor binding.

General Screening Workflow

The initial screening of a library of benzamide derivatives typically follows a multi-step process. This workflow ensures that promising compounds are identified efficiently while minimizing false positives. The process begins with primary high-throughput screening (HTS) to identify "hits," followed by dose-response studies to confirm activity and determine potency, and finally, secondary assays to assess selectivity and mechanism of action.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Secondary & Selectivity Assays A Benzamide Derivative Library B High-Throughput Screening (HTS) (Single Concentration) A->B C Data Analysis (Z'-factor, % Inhibition) B->C D Identification of Primary 'Hits' C->D E Dose-Response Assays (e.g., 8-point curve) D->E F Calculation of IC50 / EC50 Values E->F G Confirmation of Active Compounds F->G H Counter-screens / Selectivity Panels (e.g., related enzymes, cell lines) G->H I Mechanism of Action (MoA) Studies H->I J Validated Lead Compounds I->J

Caption: General workflow for screening benzamide derivatives.

Experimental Protocols

Protocol 1: Cytotoxicity Screening using MTT Assay

This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability. It is widely used for screening potential anticancer agents.[4][5]

Materials:

  • Human cancer cell line (e.g., HepG2, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • Benzamide derivatives stock solutions (e.g., 10 mM in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Positive control (e.g., Doxorubicin)

  • 96-well flat-bottom plates

  • Multichannel pipette, incubator, microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzamide derivatives in complete medium. The final concentration of DMSO should not exceed 0.5%. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).[4] Include wells for vehicle control (medium with DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_Sample / Absorbance_Control) * 100 Plot the % viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Data Presentation:

Compound IDConcentration (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
BZ-0011045.3 ± 3.18.7
BZ-0021098.1 ± 4.5> 100
BZ-0031015.2 ± 2.82.1
Doxorubicin152.4 ± 3.90.9
Protocol 2: Antimicrobial Activity using Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)[7]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)[2]

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Benzamide derivatives stock solutions (10 mg/mL in DMSO)

  • Positive control (e.g., Streptomycin for bacteria, Clotrimazole for fungi)[6]

  • Sterile 96-well plates

  • Microbial inoculum standardized to 0.5 McFarland turbidity

Methodology:

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the stock solution of a test compound to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.

  • Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard, and then dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (standard antibiotic), a negative control (broth and inoculum, no compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Data Presentation:

Compound IDTest OrganismMIC (µg/mL)
BZ-001S. aureus16
BZ-001E. coli64
BZ-002S. aureus>128
BZ-002E. coli>128
StreptomycinS. aureus4
StreptomycinE. coli8
Protocol 3: General Enzyme Inhibition Assay

This protocol provides a general framework for screening benzamide derivatives as enzyme inhibitors. The specific substrates and detection methods will vary depending on the target enzyme (e.g., kinases, proteases, tyrosinases).[8][9]

Materials:

  • Target enzyme (purified)

  • Enzyme-specific substrate (e.g., chromogenic, fluorogenic, or ATP for kinases)

  • Assay buffer (optimized for pH, ionic strength, and cofactors)

  • Benzamide derivatives and a known inhibitor (positive control)

  • Stop solution (if required)

  • 96- or 384-well plates

  • Microplate reader (absorbance, fluorescence, or luminescence)

Methodology:

  • Assay Preparation: To each well of a microplate, add the assay buffer.

  • Inhibitor Addition: Add a small volume (1-2 µL) of the benzamide derivative solution (or DMSO for control) to the appropriate wells.

  • Enzyme Addition: Add the enzyme to all wells except for the "no enzyme" control. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., acid, base, or chelating agent), if necessary.

  • Signal Detection: Read the plate using the appropriate detection method (e.g., absorbance for a colorimetric product).

  • Data Analysis: Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (Signal_Inhibitor - Signal_Blank) / (Signal_Control - Signal_Blank)] * 100 Determine the IC₅₀ values by plotting percent inhibition against the logarithm of the inhibitor concentration.

Data Presentation:

Compound IDTarget Enzyme% Inhibition at 10 µM (Mean ± SD)IC₅₀ (µM)
BZ-001Tyrosinase85.1 ± 4.21.5
BZ-002Tyrosinase5.6 ± 2.1> 100
BZ-003Tyrosinase62.7 ± 3.89.8
Kojic AcidTyrosinase78.3 ± 5.02.5
Protocol 4: Receptor Binding Assay (Competitive Radioligand)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).[10][11]

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand) with high affinity and specificity

  • Unlabeled known ligand (for non-specific binding determination)

  • Benzamide derivatives

  • Assay buffer

  • Glass fiber filter mats (e.g., GF/B or GF/C)

  • Scintillation cocktail

  • Harvester and liquid scintillation counter

Methodology:

  • Assay Setup: In test tubes or a 96-well plate, combine the assay buffer, the cell membrane preparation, and the test benzamide derivative at various concentrations.

  • Radioligand Addition: Add a fixed, low concentration (typically at or below the Kd value) of the radiolabeled ligand to initiate the binding reaction.

  • Controls:

    • Total Binding: Contains membranes and radioligand only (no competitor).

    • Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of an unlabeled known ligand to saturate the receptors.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter with the membranes) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a displacement curve and determine the IC₅₀.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Compound IDTarget ReceptorIC₅₀ (nM)Ki (nM)
BZ-001Sigma-115075
BZ-002Sigma-1>10,000>5,000
BZ-003Sigma-12512.5
HaloperidolSigma-152.5

Mandatory Visualization: Signaling Pathway

Some benzamide derivatives have been identified as potent antagonists of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway, which is often dysregulated in cancer.[12]

G cluster_0 Hedgehog Signaling Pathway cluster_1 Hedgehog Signaling Pathway Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Hh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Dissociation GLI GLI (Inactive) SUFU->GLI Sequesters GLI_A GLI (Active) Nucleus Nucleus GLI_A->Nucleus Translocates TargetGenes Target Gene Expression Nucleus->TargetGenes Activates Benzamide Benzamide Derivative Benzamide->SMO Antagonist

Caption: Inhibition of the Hedgehog pathway by a benzamide antagonist.

References

Application Note: Validated HPLC Method for the Quantification of 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a validated High-Performance Liquid Chromatography (HPLC) method for the accurate and precise quantification of 3,4-Dimethoxybenzamide. The described method is suitable for use in quality control and stability studies of pharmaceutical formulations. The validation of this method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring reliability and robustness. All experimental protocols and data are presented to facilitate the adoption of this method in a laboratory setting.

Introduction

This compound, also known as veratramide, is a chemical intermediate used in the synthesis of various pharmaceutical compounds, including Itopride Hydrochloride. Accurate quantification of this compound is crucial for ensuring the quality and purity of raw materials and final drug products. This application note provides a comprehensive, validated HPLC method for its determination.

Analytical Method

A reverse-phase HPLC method was developed based on methods for structurally related compounds, such as Itopride Hydrochloride and Veratric acid.

Chromatographic Conditions:

ParameterSpecification
Instrument HPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter an aliquot through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines.[1][2] The validation parameters assessed were specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][3][4]

Specificity (Forced Degradation Study)

To demonstrate the stability-indicating nature of the method, a forced degradation study was performed on a 100 µg/mL solution of this compound. The sample was subjected to various stress conditions.

Forced Degradation Protocol:

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 30% H₂O₂, kept at room temperature for 24 hours.

  • Thermal Degradation: Sample solution heated at 105°C for 24 hours.

  • Photolytic Degradation: Sample solution exposed to UV light (254 nm) for 24 hours.

Results: The chromatograms showed that the peak for this compound was well-resolved from the peaks of the degradation products, demonstrating the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing six concentrations of this compound ranging from 10 µg/mL to 60 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.

Linearity Data Summary:

ParameterResult
Linearity Range 10 - 60 µg/mL
Regression Equation y = 45872x + 12345
Correlation Coefficient (r²) 0.9998
Accuracy (% Recovery)

The accuracy of the method was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Accuracy Data Summary:

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%3231.899.40.85
100%4040.2100.50.65
120%4847.799.40.92
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate injections of a 40 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on three different days by two different analysts.

Precision Data Summary:

Parameter% RSD
Repeatability (Intra-day) 0.58%
Intermediate Precision (Inter-day) 1.25%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

LOD and LOQ Summary:

ParameterResult
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions and observing the effect on the results.

Robustness Study Parameters and Results:

ParameterVariation% RSD of Results
Flow Rate (mL/min)0.9, 1.11.5
Mobile Phase Composition± 2% Acetonitrile1.8
Column Temperature (°C)28, 321.3
pH of Mobile Phase2.8, 3.21.6

The method was found to be robust as the %RSD of the results for all variations was within acceptable limits.

Experimental Protocols

Protocol for Linearity Study
  • Prepare a stock solution of this compound (1000 µg/mL) in the mobile phase.

  • From the stock solution, prepare six calibration standards with concentrations of 10, 20, 30, 40, 50, and 60 µg/mL.

  • Inject each standard solution in triplicate into the HPLC system.

  • Record the peak area for each injection.

  • Plot a calibration curve of mean peak area versus concentration.

  • Determine the regression equation and the correlation coefficient (r²).

Protocol for Accuracy Study
  • Prepare a placebo solution representative of the sample matrix without the active ingredient.

  • Spike the placebo solution with the this compound stock solution to achieve final concentrations of 32 µg/mL (80%), 40 µg/mL (100%), and 48 µg/mL (120%).

  • Prepare three samples for each concentration level.

  • Inject each sample into the HPLC system.

  • Calculate the percentage recovery using the formula: (Amount Recovered / Amount Added) * 100.

Protocol for Precision Study
  • Repeatability (Intra-day):

    • Prepare a standard solution of this compound at a concentration of 40 µg/mL.

    • Inject this solution six times on the same day under the same operating conditions.

    • Calculate the mean, standard deviation, and % Relative Standard Deviation (%RSD) of the peak areas.

  • Intermediate Precision (Inter-day):

    • Repeat the repeatability study on two additional days with a different analyst.

    • Calculate the cumulative %RSD for all measurements over the three days.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation A Literature Review & Analyte Properties B Selection of Chromatographic Conditions A->B C Method Optimization B->C D Specificity C->D E Linearity C->E F Accuracy C->F G Precision C->G H LOD & LOQ C->H I Robustness C->I J Validated Analytical Method D->J E->J F->J G->J H->J I->J

Caption: Workflow for Analytical Method Development and Validation.

Specificity_Forced_Degradation A This compound Sample Solution B Acid Hydrolysis (1N HCl, 80°C) A->B C Base Hydrolysis (1N NaOH, 80°C) A->C D Oxidative Degradation (30% H2O2, RT) A->D E Thermal Degradation (105°C) A->E F Photolytic Degradation (UV 254 nm) A->F G HPLC Analysis (Assess Peak Purity and Resolution) B->G C->G D->G E->G F->G

Caption: Forced Degradation Study for Specificity.

References

Troubleshooting & Optimization

troubleshooting low yield in 3,4-Dimethoxybenzamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 3,4-Dimethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: My reaction to form this compound from 3,4-dimethoxybenzoyl chloride and ammonia has a low yield. What are the potential causes?

Several factors can contribute to a low yield in this reaction. These include:

  • Incomplete reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of ammonia and allowing adequate reaction time.

  • Side reactions: The formation of byproducts can reduce the yield of the desired amide. A common side product is the corresponding carboxylic acid (3,4-dimethoxybenzoic acid) due to the presence of water in the reaction mixture.

  • Product loss during workup: this compound has some solubility in water, so excessive washing with water during the workup can lead to significant product loss.

  • Purity of starting materials: The purity of the 3,4-dimethoxybenzoyl chloride is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted side products.

Q2: I am attempting the direct amidation of 3,4-dimethoxybenzoic acid, and the yield is poor. What can I do to improve it?

Direct amidation of carboxylic acids can be challenging. Here are some troubleshooting tips:

  • Catalyst selection: The choice of catalyst is critical. While various catalysts can be used for direct amidation, their effectiveness can be substrate-dependent. For the amidation of benzoic acid derivatives, catalysts like boric acid have been shown to be effective.

  • Reaction conditions: This reaction often requires elevated temperatures to proceed at a reasonable rate. Ensure your reaction temperature is optimal. The removal of water as it is formed, for example by using a Dean-Stark apparatus, can also drive the reaction towards the product.

  • Purity of 3,4-dimethoxybenzoic acid: Ensure the starting carboxylic acid is pure and dry, as impurities can inhibit the catalyst and lead to side reactions.

Q3: What are the common side products in the synthesis of this compound?

The most common side product is 3,4-dimethoxybenzoic acid . This can form through hydrolysis of the starting 3,4-dimethoxybenzoyl chloride or by incomplete conversion in the direct amidation of 3,4-dimethoxybenzoic acid.

Q4: How can I minimize the formation of 3,4-dimethoxybenzoic acid as a byproduct?

To minimize the formation of the carboxylic acid byproduct:

  • Use anhydrous conditions: Ensure all your reagents and solvents are dry, especially when starting from 3,4-dimethoxybenzoyl chloride.

  • Control reaction temperature: In the case of direct amidation, carefully control the temperature to favor amide formation over other potential side reactions.

  • Optimize catalyst and reaction time: For direct amidation, ensure you are using an appropriate catalyst and allow sufficient time for the reaction to go to completion.

Q5: What is the best way to purify this compound to maximize yield?

Recrystallization is a common and effective method for purifying this compound.

  • Solvent selection: The choice of solvent is crucial for successful recrystallization and minimizing product loss. Isopropanol is often a good choice as it can provide a good balance between dissolving the compound when hot and allowing for good recovery upon cooling. Ethanol can also be used, but may result in higher product loss due to higher solubility. A mixture of ethanol and water can also be an effective solvent system.

  • Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

Data Presentation

Table 1: Reported Yields for Key Synthetic Steps

Reaction StepStarting Material(s)Reagent(s)Reported YieldReference
Synthesis of 3,4-dimethoxybenzoyl chloride3,4-dimethoxybenzoic acidThionyl chloride, N,N-Dimethylformamide (cat.)82.8 - 83.6%[1]
Direct amidation of p-nitrobenzoic acid (as a model for substituted benzoic acids)p-nitrobenzoic acid, ureaPhosphorous acid (cat.)Not specified[2]

Experimental Protocols

Protocol 1: Synthesis of 3,4-dimethoxybenzoyl chloride from 3,4-dimethoxybenzoic acid

This protocol is adapted from a patented procedure.[1]

  • To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in tetrahydrofuran, add a catalytic amount of N,N-Dimethylformamide (DMF).

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC or other suitable analytical method).

  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-dimethoxybenzoyl chloride.

Protocol 2: General Procedure for Recrystallization

  • Place the crude this compound in a flask.

  • Add a small amount of the chosen solvent (e.g., isopropanol).

  • Heat the mixture to boiling while stirring to dissolve the solid.

  • If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove any insoluble impurities or charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to induce further crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Mandatory Visualizations

Synthesis_Pathway 3,4-dimethoxybenzoic acid 3,4-dimethoxybenzoic acid 3,4-dimethoxybenzoyl chloride 3,4-dimethoxybenzoyl chloride 3,4-dimethoxybenzoic acid->3,4-dimethoxybenzoyl chloride SOCl2, cat. DMF This compound This compound 3,4-dimethoxybenzoic acid->this compound NH3, Catalyst, Heat 3,4-dimethoxybenzoyl chloride->this compound NH3 Troubleshooting_Workflow Start Low Yield of this compound Check_Starting_Material Check Purity of Starting Materials Start->Check_Starting_Material Check_Reaction_Conditions Review Reaction Conditions Start->Check_Reaction_Conditions Solution Improved Yield Check_Starting_Material->Solution Analyze_Side_Products Analyze for Side Products Check_Reaction_Conditions->Analyze_Side_Products Optimize_Workup Optimize Workup/Purification Analyze_Side_Products->Optimize_Workup Optimize_Workup->Solution Cause_Effect_Logic cluster_causes Potential Causes cluster_effects Effects cluster_solutions Solutions Impure_Reagents Impure Starting Materials Incomplete_Conversion Incomplete Conversion Impure_Reagents->Incomplete_Conversion Incorrect_Stoichiometry Incorrect Stoichiometry Incorrect_Stoichiometry->Incomplete_Conversion Suboptimal_Temp Suboptimal Temperature Suboptimal_Temp->Incomplete_Conversion Presence_of_Water Presence of Water Side_Product_Formation Side Product Formation Presence_of_Water->Side_Product_Formation Low_Yield Low Yield Incomplete_Conversion->Low_Yield Side_Product_Formation->Low_Yield Purify_Reagents Purify/Verify Reagents Adjust_Ratios Adjust Reagent Ratios Optimize_Temp Optimize Temperature Anhydrous_Conditions Use Anhydrous Conditions

References

optimizing reaction conditions for 3,4-Dimethoxybenzamide amidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the amidation of 3,4-dimethoxybenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the amidation of 3,4-dimethoxybenzoic acid, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my amidation reaction showing low to no yield?

A1: Low or no yield in the amidation of 3,4-dimethoxybenzoic acid can stem from several factors:

  • Inefficient Activation of the Carboxylic Acid: The carboxylic acid must be activated to facilitate nucleophilic attack by the amine. If the activating agent is not effective, the reaction will not proceed.

  • Poor Nucleophilicity of the Amine: Electron-deficient aromatic amines or sterically hindered amines can be poor nucleophiles, leading to slow or no reaction.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing reactants and intermediates. A poor solvent can hinder the reaction. Common solvents for amidation include Dichloromethane (DCM), Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF).

  • Suboptimal Reaction Temperature: While many amidation reactions proceed at room temperature, some less reactive starting materials may require heating. Conversely, excessive heat can lead to degradation.

  • Presence of Water: Moisture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting carboxylic acid and reducing the yield.

Solutions:

  • Optimize the Coupling Reagent: Experiment with different coupling reagents. For electron-deficient amines, stronger coupling agents like HATU or the addition of HOBt and DMAP with EDC may be necessary.

  • Increase Reaction Temperature: Gradually increasing the reaction temperature can improve the rate of reaction, especially with unreactive amines.

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis of the activated intermediate.

  • Consider a Different Amidation Method: If standard coupling reagents fail, consider converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the amine.

Q2: My reaction is forming significant byproducts. What are they and how can I minimize them?

A2: Byproduct formation is a common issue. The identity of the byproduct often depends on the coupling reagent used.

  • N-acylurea Formation (with Carbodiimides like DCC or EDC): The O-acylisourea intermediate can rearrange to a stable N-acylurea, which does not react with the amine. This is more prevalent with sterically hindered carboxylic acids or poor amine nucleophiles.

  • Epimerization (with chiral amines or carboxylic acids): If either the amine or the carboxylic acid is chiral, racemization or epimerization can occur, especially with carbodiimide reagents.

  • Guanidinium Byproduct (with uronium/aminium reagents like HATU/HBTU): The amine can react with the coupling reagent itself to form a guanidinium byproduct.

Solutions:

  • Add HOBt or HOAt: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress N-acylurea formation and reduce epimerization by forming a more stable active ester intermediate.

  • Control Order of Addition: To minimize guanidinium byproduct formation, pre-activate the carboxylic acid with the coupling reagent before adding the amine.

  • Purification: Most byproducts can be removed using standard purification techniques like column chromatography or recrystallization.

Q3: How do I choose the right coupling reagent for my specific amine?

A3: The choice of coupling reagent is critical and depends on the properties of the amine being used.

  • For simple, unhindered primary and secondary amines: Standard carbodiimides like EDC or DCC, often in the presence of HOBt, are usually sufficient.

  • For electron-deficient or sterically hindered amines: More potent coupling reagents are often required. Uronium/aminium salt-based reagents like HATU, HBTU, or COMU are generally more effective. The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.

  • For avoiding racemization with chiral substrates: Using additives like HOBt or employing phosphonium-based reagents like PyBOP can minimize epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for carbodiimide-mediated amidation?

A1: The reaction proceeds through the activation of the carboxylic acid by the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond and a urea byproduct. The addition of HOBt intercepts the O-acylisourea to form an active ester, which is less prone to side reactions and racemization before reacting with the amine.

Q2: Can I perform the amidation of 3,4-dimethoxybenzoic acid without a coupling reagent?

A2: Direct thermal amidation by heating the carboxylic acid and amine at high temperatures (often >150 °C) is possible but can lead to decomposition of sensitive substrates. Catalytic direct amidation using catalysts such as boric acid or titanium-based reagents can facilitate the reaction under milder conditions, typically requiring the removal of water.

Q3: What is the role of a base (e.g., DIPEA, Et₃N) in the amidation reaction?

A3: A non-nucleophilic base is often added to neutralize any acidic species generated during the reaction, such as the hydrochloride salt if EDC·HCl is used, or to deprotonate the amine if it is used as an ammonium salt. This ensures that the amine remains in its free, nucleophilic form.

Q4: How can I monitor the progress of my amidation reaction?

A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.

Data Presentation: Comparison of Amidation Conditions

The following tables summarize typical reaction conditions for the amidation of aromatic carboxylic acids, which can be adapted for 3,4-dimethoxybenzoic acid.

Table 1: Comparison of Common Coupling Reagents for Amidation

Coupling ReagentAdditiveBaseSolventTemperature (°C)Typical Reaction Time (h)
EDCHOBtDIPEADMF/DCM0 - RT2 - 24
DCCDMAP-DCM0 - RT4 - 18
HATU-DIPEADMFRT1 - 6
PyBOP-DIPEADMF/DCMRT2 - 12
SOCl₂ (via acid chloride)-Pyridine/Et₃NDCM/Toluene0 - Reflux1 - 5

Table 2: Influence of Solvent on Amidation Yield (Illustrative)

SolventDielectric ConstantTypical Observations
DMF36.7Good solubility for most reactants, often leads to higher yields.
DCM9.1Good for less polar substrates, easy to remove post-reaction.
THF7.6A versatile solvent, but may not be suitable for all substrates.
Acetonitrile37.5Can be effective, particularly with specific catalyst systems.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Amidation

  • To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) at 0 °C, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amidation via Acid Chloride Formation

  • To a solution of 3,4-dimethoxybenzoic acid (1.0 eq) in an anhydrous solvent (e.g., DCM) with a catalytic amount of DMF, add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 3,4-dimethoxybenzoyl chloride.

  • Dissolve the crude acid chloride in an anhydrous solvent (e.g., DCM) and cool to 0 °C.

  • Slowly add a solution of the desired amine (1.1 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in the same solvent.

  • Stir the reaction at room temperature for 1-5 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product as needed.

Visualizations

Amidation_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_workup Workup & Purification Carboxylic_Acid 3,4-Dimethoxybenzoic Acid Activated_Ester Active Ester Intermediate Carboxylic_Acid->Activated_Ester Coupling Reagent Coupling_Reagent EDC / HOBt Product 3,4-Dimethoxybenzamide Product Activated_Ester->Product Amine, Base Amine Amine (R-NH2) Amine->Product Base Base (e.g., DIPEA) Base->Product Workup Aqueous Workup Product->Workup Purification Purification (Chromatography/ Recrystallization) Workup->Purification Final_Product Pure Amide Purification->Final_Product Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield? cause1 Inefficient Acid Activation start->cause1 cause2 Poor Amine Nucleophilicity start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Side Reactions start->cause4 sol1 Change Coupling Reagent (e.g., to HATU) cause1->sol1 sol3 Add HOBt/DMAP cause1->sol3 sol5 Convert to Acid Chloride cause1->sol5 cause2->sol1 sol2 Increase Temperature cause2->sol2 cause3->sol2 sol4 Use Anhydrous Solvents cause3->sol4 cause4->sol3

identifying common impurities in 3,4-Dimethoxybenzamide synthesis by NMR

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethoxybenzamide, with a focus on identifying common impurities using NMR spectroscopy.

Troubleshooting Guide & FAQs

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, with a focus on interpreting NMR spectra to identify impurities.

Q1: My ¹H NMR spectrum shows a broad singlet around 10-12 ppm. What could this be?

A1: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This peak likely corresponds to unreacted veratric acid (3,4-dimethoxybenzoic acid), a common starting material for the synthesis of this compound.

Q2: I see sharp singlets around 3.9 ppm, but there are more than the two expected for the product. What do they correspond to?

A2: The methoxy groups (-OCH₃) of this compound and related species appear in this region. While the product will show two distinct singlets, the presence of additional peaks could indicate:

  • Unreacted Veratric Acid: The methoxy groups of veratric acid will have slightly different chemical shifts compared to the amide product.

  • Intermediate 3,4-Dimethoxybenzoyl Chloride: If the synthesis proceeds via an acid chloride intermediate, residual amounts of this compound will also exhibit two methoxy singlets.

  • Side-products: Depending on the reaction conditions, other related aromatic species with methoxy groups could be present.

Careful comparison of the chemical shifts with reference data is crucial for definitive assignment.

Q3: My aromatic region (around 6.8-7.5 ppm) in the ¹H NMR is more complex than expected for the product's three-proton system. What are the possible impurities?

A3: The aromatic region is highly informative for identifying various impurities. Besides the expected signals for this compound, other peaks could arise from:

  • Veratric Acid: The aromatic protons of the starting material will have a different splitting pattern and chemical shifts.

  • 3,4-Dimethoxybenzoyl Chloride: This intermediate will also show a distinct pattern in the aromatic region.

  • 3,4-Dimethoxybenzonitrile: If a nitrile hydrolysis route is employed, or if it is a byproduct, its aromatic signals will be present.

  • Solvent Residues: Aromatic solvents like toluene or benzene, if used during work-up, will show characteristic signals in this region.

Q4: I observe unexpected peaks in my ¹³C NMR spectrum. How can I identify the corresponding impurities?

A4: The ¹³C NMR spectrum provides valuable information, especially for quaternary carbons and carbonyl groups.

  • A peak around 168-172 ppm could indicate the carbonyl carbon of the amide product .

  • A signal further downfield, around 170-175 ppm , is characteristic of a carboxylic acid carbonyl, suggesting the presence of veratric acid.

  • A peak in the range of 165-170 ppm could correspond to the carbonyl carbon of the acid chloride intermediate.

  • A signal around 115-120 ppm would be indicative of a nitrile carbon, pointing to 3,4-dimethoxybenzonitrile as an impurity.

Q5: How can I identify common solvent impurities in my NMR spectrum?

A5: Residual solvents from the reaction or purification steps are common contaminants. Their identification is crucial for accurate analysis. Refer to the table below for the characteristic ¹H and ¹³C NMR chemical shifts of frequently used solvents. Common examples include dichloromethane, chloroform, ethyl acetate, and triethylamine.[1][2][3][4][5]

Impurity Identification via NMR

The following table summarizes the approximate ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in CDCl₃. Please note that chemical shifts can vary slightly depending on the solvent and concentration.

CompoundStructure¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
This compound (Product) ~7.3-7.5 (m, 2H), ~6.9 (d, 1H), ~6.0 (br s, 2H, -NH₂), ~3.9 (s, 6H, 2 x -OCH₃)~168.5 (C=O), ~151.5 (C-O), ~148.8 (C-O), ~125.8 (C-H), ~119.5 (C-H), ~110.2 (C-H), ~109.8 (C-H), ~56.0 (-OCH₃), ~55.9 (-OCH₃)
Veratric Acid (Starting Material) [6]~10.5 (br s, 1H, -COOH), ~7.8 (dd, 1H), ~7.6 (d, 1H), ~6.9 (d, 1H), ~3.95 (s, 3H, -OCH₃), ~3.93 (s, 3H, -OCH₃)~172.0 (C=O), ~154.0 (C-O), ~148.5 (C-O), ~124.5 (C-H), ~122.0 (C-H), ~112.0 (C-H), ~110.5 (C-H), ~56.1 (-OCH₃), ~56.0 (-OCH₃)
3,4-Dimethoxybenzoyl Chloride (Intermediate) [7][8][9][10]~7.7 (dd, 1H), ~7.6 (d, 1H), ~6.9 (d, 1H), ~3.9 (s, 6H, 2 x -OCH₃)~168.0 (C=O), ~155.0 (C-O), ~149.0 (C-O), ~127.0 (C-H), ~125.0 (C-H), ~111.5 (C-H), ~110.0 (C-H), ~56.2 (-OCH₃), ~56.1 (-OCH₃)
3,4-Dimethoxybenzonitrile (Potential Impurity) [11]~7.3 (dd, 1H), ~7.1 (d, 1H), ~6.9 (d, 1H), ~3.9 (s, 6H, 2 x -OCH₃)~154.0 (C-O), ~149.5 (C-O), ~127.0 (C-H), ~119.0 (C≡N), ~115.0 (C-H), ~111.5 (C-H), ~104.0 (C), ~56.1 (-OCH₃), ~56.0 (-OCH₃)

Common Solvent Impurities

Solvent¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
Dichloromethane~5.30~53.8
Chloroform~7.26~77.2
Ethyl Acetate~4.12 (q), ~2.05 (s), ~1.26 (t)~171.1, ~60.3, ~21.0, ~14.2
Triethylamine~2.53 (q), ~1.03 (t)~46.8, ~12.3
Toluene~7.2-7.3 (m), ~2.36 (s)~137.9, ~129.2, ~128.3, ~125.5, ~21.4
Acetone~2.17~206.7, ~30.6

Experimental Protocol: NMR Sample Preparation

A standard protocol for preparing a this compound sample for NMR analysis is as follows:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of the dried this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For most routine purity checks, the residual solvent peak can be used as a reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

  • Analysis: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for identifying common impurities in a this compound synthesis sample using NMR data.

impurity_identification_workflow start Acquire 1H and 13C NMR Spectra check_product Identify Product Peaks (this compound) start->check_product unidentified_peaks Unidentified Peaks Present? check_product->unidentified_peaks Yes end_pure Sample is Pure check_product->end_pure No analyze_regions Analyze Key Spectral Regions unidentified_peaks->analyze_regions Yes unidentified_peaks->end_pure No region_cooh ~10-12 ppm (1H)? analyze_regions->region_cooh region_aromatic Complex Aromatic Region? analyze_regions->region_aromatic region_methoxy Extra Methoxy Signals? analyze_regions->region_methoxy region_carbonyl Characteristic Carbonyl (13C)? analyze_regions->region_carbonyl region_solvent Solvent Region Peaks? analyze_regions->region_solvent impurity_va Impurity: Veratric Acid region_cooh->impurity_va Yes region_aromatic->impurity_va Check Pattern impurity_bcl Impurity: Benzoyl Chloride region_aromatic->impurity_bcl Check Pattern impurity_bn Impurity: Benzonitrile region_aromatic->impurity_bn Check Pattern region_methoxy->impurity_va Yes region_carbonyl->impurity_va ~172 ppm region_carbonyl->impurity_bcl ~168 ppm region_carbonyl->impurity_bn ~119 ppm (C≡N) impurity_solvent Impurity: Residual Solvent region_solvent->impurity_solvent Yes end_impure Impurity Profile Identified impurity_va->end_impure impurity_bcl->end_impure impurity_bn->end_impure impurity_solvent->end_impure

References

Technical Support Center: 3,4-Dimethoxybenzamide Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 3,4-Dimethoxybenzamide for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

A1: The recommended starting solvent for this compound is Dimethyl Sulfoxide (DMSO). It has a reported solubility of up to 125 mg/mL in DMSO, though this may require sonication to achieve.[1] Given its chemical structure, it is expected to have low aqueous solubility.

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Increase Sonication Time: Gentle warming (to 37°C) and vortexing can aid dissolution. For stubborn compounds, sonication is a common and effective method to increase the rate of dissolution.

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly decrease the solubility of hydrophobic compounds. Always use fresh, anhydrous DMSO from a sealed container.

  • Prepare a Stock Solution at a Lower Concentration: If a high concentration is not critical for your experiment, try preparing a stock solution at a lower, more manageable concentration.

Q3: Can I use other organic solvents to dissolve this compound?

A3: Yes, other polar aprotic solvents may be suitable. While specific data for this compound is limited, a structurally similar compound, m-Methoxybenzamide, is soluble in ethanol (approximately 1 mg/mL) and Dimethylformamide (DMF) (approximately 30 mg/mL).[2] It is advisable to perform a small-scale solubility test to determine the optimal solvent for your specific needs.

Q4: How can I prepare an aqueous working solution of this compound from a DMSO stock?

A4: To prepare an aqueous working solution, you should first dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution. Then, slowly add the DMSO stock to your aqueous buffer while vortexing. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically <1%) to avoid solvent-induced artifacts or toxicity. Be aware that the compound may precipitate out of the aqueous solution, so it is important to visually inspect the solution for any signs of precipitation.

Q5: What are some general strategies to improve the solubility of benzamide derivatives in biological assays?

A5: General strategies for improving the solubility of poorly soluble compounds like benzamide derivatives include:

  • Co-solvents: Using a mixture of solvents can enhance solubility. For example, a combination of DMSO and a less polar solvent might be effective.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility.

  • Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can help to maintain the solubility of hydrophobic compounds in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Solubility Data

The following table summarizes the available solubility data for this compound and a structurally similar compound. Researchers should use this information as a starting point and may need to optimize conditions for their specific experimental setup.

CompoundSolventSolubilityTemperatureNotes
This compound Dimethyl Sulfoxide (DMSO)125 mg/mLNot SpecifiedUltrasonic assistance may be required.[1]
m-MethoxybenzamideEthanol~1 mg/mLNot Specified
m-MethoxybenzamideDimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified
m-MethoxybenzamideAqueous BuffersSparingly solubleNot Specified
m-Methoxybenzamide1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLNot Specified[2]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 181.19 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out 18.12 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath and sonicate for 10-15 minutes.

  • Visually inspect the solution to ensure that all solid material has dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting and Experimental Workflow

The following diagrams provide a visual guide to troubleshooting solubility issues and a standard workflow for preparing this compound for a biological assay.

G Troubleshooting this compound Solubility start Start: Solubility Issue Encountered check_dmso Is the primary solvent DMSO? start->check_dmso use_dmso Use DMSO as the primary solvent check_dmso->use_dmso No check_fresh_dmso Using fresh, anhydrous DMSO? check_dmso->check_fresh_dmso Yes use_dmso->check_fresh_dmso use_fresh_dmso Switch to fresh, anhydrous DMSO check_fresh_dmso->use_fresh_dmso No sonicate Increase sonication time and/or gently warm (37°C) check_fresh_dmso->sonicate Yes use_fresh_dmso->sonicate still_insoluble Still insoluble? sonicate->still_insoluble lower_conc Lower the stock concentration still_insoluble->lower_conc Yes consider_alternatives Consider alternative strategies still_insoluble->consider_alternatives Yes, at desired conc. success Success: Compound Solubilized lower_conc->success co_solvent Try co-solvents (e.g., Ethanol, DMF) consider_alternatives->co_solvent surfactant Add a surfactant (e.g., Tween-80) consider_alternatives->surfactant cyclodextrin Use cyclodextrin complexation consider_alternatives->cyclodextrin fail Consult further literature for formulation strategies consider_alternatives->fail co_solvent->success surfactant->success cyclodextrin->success

Caption: Troubleshooting flowchart for this compound solubility.

G Workflow for Preparing this compound for Bioassays start Start: Weigh this compound add_dmso Add minimal anhydrous DMSO start->add_dmso dissolve Vortex and/or sonicate to dissolve add_dmso->dissolve stock_solution Prepare concentrated stock solution (e.g., 100 mM) dissolve->stock_solution serial_dilution Perform serial dilutions in DMSO (if necessary) stock_solution->serial_dilution add_to_buffer Slowly add stock to aqueous assay buffer while vortexing serial_dilution->add_to_buffer final_concentration Achieve final desired concentration in assay medium add_to_buffer->final_concentration check_precipitation Visually inspect for precipitation final_concentration->check_precipitation proceed Proceed with biological assay check_precipitation->proceed No Precipitation troubleshoot Troubleshoot solubility (see flowchart) check_precipitation->troubleshoot Precipitation Occurs

Caption: Experimental workflow for preparing this compound.

References

Technical Support Center: Overcoming 3,4-Dimethoxybenzamide Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming precipitation issues with 3,4-Dimethoxybenzamide in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound?

Understanding the physicochemical properties of this compound is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C9H11NO3[1][2]
Molecular Weight 181.19 g/mol [2]
Melting Point 163-164°C[1]
Predicted pKa 16.15 ± 0.50[1]
Solubility Soluble in DMSO[3][4]

Q2: Why is my this compound precipitating out of my aqueous buffer?

Precipitation of this compound in aqueous buffers is a common issue stemming from its limited water solubility. This can be influenced by several factors including:

  • Concentration: The concentration of this compound may have exceeded its solubility limit in the specific aqueous buffer being used.

  • Solvent Exchange: When a concentrated stock solution of this compound in a highly soluble organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if the final concentration of the organic solvent is not sufficient to maintain solubility.

  • Buffer Composition: The ionic strength and pH of the buffer can influence the solubility of small molecules, although the predicted high pKa of this compound suggests its charge state is unlikely to change in typical biological buffers.

  • Temperature: Temperature can affect solubility. While not always the primary factor for this compound, it's a parameter to consider.

  • Interactions with other components: The presence of salts, proteins, or other molecules in the buffer can impact the solubility of the compound.

Q3: What is the recommended method for preparing a working solution of this compound in an aqueous buffer?

To minimize precipitation, it is recommended to first dissolve this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[5] This stock solution can then be serially diluted in the desired aqueous buffer to the final working concentration.[5] It is crucial to ensure that the final concentration of DMSO in the aqueous solution is kept low (typically ≤ 0.1% to 1%) to avoid solvent effects on the biological assay.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to resolving this compound precipitation issues.

Problem: Precipitate forms immediately upon dilution of the DMSO stock solution into the aqueous buffer.

This is a classic sign of the compound's low aqueous solubility and the rapid solvent change.

Troubleshooting Workflow

start Precipitation Observed step1 Decrease Final Concentration start->step1 Is the concentration high? step2 Optimize Co-solvent Percentage step1->step2 Still precipitating? end Precipitation Resolved step1->end If resolved step3 Use a Different Co-solvent step2->step3 Still precipitating? step2->end If resolved step4 Incorporate Solubilizing Excipients step3->step4 Still precipitating? step3->end If resolved step4->end If resolved

Caption: A troubleshooting workflow for addressing immediate precipitation.

Solutions:

  • Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous buffer.

  • Optimize the Co-solvent Concentration: While keeping the final DMSO concentration low is important for biological assays, a slightly higher, yet still biologically compatible, percentage might be necessary to maintain solubility. It is recommended to determine the maximum tolerable DMSO concentration for your specific experimental system.

  • Use an Alternative Co-solvent: If DMSO is not suitable or effective, other organic solvents like ethanol or dimethyl formamide (DMF) can be tested.[5]

  • Incorporate Solubilizing Agents: Consider adding excipients to your buffer that can enhance solubility. These include:

    • Cyclodextrins (e.g., β-cyclodextrin): These can encapsulate the hydrophobic compound, increasing its apparent solubility in water.[6]

    • Surfactants (e.g., Tween-20, Triton X-100): At low concentrations (below their critical micelle concentration), these can help to keep hydrophobic compounds in solution.[7]

    • Polymers (e.g., Pluronic F127): Certain polymers can act as potent precipitation inhibitors.[8]

Problem: The solution is initially clear but a precipitate forms over time.

This suggests that the compound is supersaturated and not thermodynamically stable in the solution.

Troubleshooting Workflow

start Delayed Precipitation step1 Prepare Fresh Solutions start->step1 step2 Adjust Buffer pH step1->step2 Still precipitating? end Stable Solution step1->end If stable step3 Store at a Different Temperature step2->step3 Still precipitating? step2->end If stable step4 Add Stabilizers step3->step4 Still precipitating? step3->end If stable step4->end If stable

Caption: A workflow for troubleshooting delayed precipitation.

Solutions:

  • Prepare Solutions Fresh: It is recommended to prepare aqueous solutions of this compound immediately before use and not to store them for extended periods.[5]

  • Adjust Buffer pH: Although the amide group is very weakly acidic, extreme pH values could potentially affect stability and solubility. Empirically testing a range of pH values for your buffer could identify a more optimal condition.

  • Storage Temperature: Investigate the effect of temperature on solubility. Sometimes storing the solution at a slightly higher or lower temperature can prevent precipitation. However, for biological experiments, the solution should be equilibrated to the assay temperature before use.

  • Use of Stabilizers: In addition to the solubilizing agents mentioned previously, other excipients can help stabilize the solution.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Vortex mixer

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Tare a clean, dry microcentrifuge tube or glass vial on an analytical balance.

  • Carefully weigh the desired amount of this compound into the tube.

  • Add the calculated volume of DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 50 mM, or 100 mM).

  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath may be required to facilitate dissolution.[4]

  • Store the stock solution at -20°C or -80°C in a tightly sealed container to prevent moisture absorption by the DMSO.[4]

Protocol 2: Determination of Apparent Solubility of this compound in an Aqueous Buffer

Objective: To empirically determine the approximate solubility limit of this compound in a specific aqueous buffer.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • The aqueous buffer of interest (e.g., PBS, Tris-HCl)

  • Microplate reader or spectrophotometer

  • Clear-bottom microplates (e.g., 96-well)

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock solution in the aqueous buffer. For example, create a two-fold serial dilution series starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., ~0.1 µM). Ensure the final DMSO concentration is constant across all wells.

  • Include a buffer-only control (with the same final DMSO concentration).

  • Incubate the plate at the desired experimental temperature for a set period (e.g., 1-2 hours) to allow for equilibration and potential precipitation.

  • Visually inspect the wells for any signs of precipitation.

  • Measure the absorbance or light scattering of each well using a microplate reader at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering indicates the presence of a precipitate.

  • The highest concentration that remains clear (visually and by light scattering) is an approximation of the apparent solubility in that specific buffer under those conditions.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the logical relationship between the key factors influencing the solubility of this compound and the potential solutions.

cluster_factors Factors Influencing Solubility cluster_solutions Potential Solutions Concentration Concentration Lower_Concentration Lower_Concentration Concentration->Lower_Concentration Solvent Solvent Co_solvents Co_solvents Solvent->Co_solvents Buffer Buffer pH_Adjustment pH_Adjustment Buffer->pH_Adjustment Excipients Excipients Buffer->Excipients Temperature Temperature

Caption: Factors influencing solubility and their corresponding solutions.

References

side reactions to consider when synthesizing 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethoxybenzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main synthetic pathways to this compound are:

  • From 3,4-Dimethoxybenzoic Acid: This involves the amidation of the carboxylic acid, typically by converting it to a more reactive intermediate such as an acyl chloride or by using a coupling agent.

  • From 3,4-Dimethoxybenzaldehyde: This is a two-step process involving the oxidation of the aldehyde to 3,4-dimethoxybenzoic acid, followed by amidation.

Q2: What are the most common side reactions to consider in these syntheses?

A2: Common side reactions include incomplete conversion of the starting material, formation of byproducts due to the reactivity of the activating agents, and potential demethylation of the methoxy groups under harsh conditions. Specific side reactions for each route are detailed in the troubleshooting guides below.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or toluene. Column chromatography can also be employed if significant impurities are present. The choice of purification method will depend on the nature and quantity of the impurities.

Troubleshooting Guides

Route 1: Synthesis from 3,4-Dimethoxybenzoic Acid

This route typically involves the activation of the carboxylic acid followed by reaction with an amine source (e.g., ammonia).

Diagram: Synthetic Workflow from 3,4-Dimethoxybenzoic Acid

Start 3,4-Dimethoxybenzoic Acid AcylChloride 3,4-Dimethoxybenzoyl Chloride (Intermediate) Start->AcylChloride e.g., SOCl2, Oxalyl Chloride SideReaction1 Incomplete Acyl Chloride Formation Start->SideReaction1 SideReaction2 N-Acylurea Formation (with DCC) Start->SideReaction2 DCC Coupling Amidation Amidation with Ammonia AcylChloride->Amidation SideReaction3 Demethylation/Ring Chlorination (Harsh Conditions) AcylChloride->SideReaction3 Product This compound Amidation->Product

Caption: Synthetic pathway from 3,4-dimethoxybenzoic acid with potential side reactions.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete conversion of 3,4-dimethoxybenzoic acid to the acyl chloride.- Ensure the thionyl chloride or oxalyl chloride is fresh and used in excess. - Consider adding a catalytic amount of DMF when using oxalyl chloride. - Increase the reaction time or temperature for the acyl chloride formation, but monitor for side reactions.
Inefficient amidation.- Use a concentrated source of ammonia (e.g., ammonium hydroxide or ammonia gas). - Ensure the reaction is sufficiently cooled before adding the amine to control the exotherm. - Use an appropriate solvent that dissolves both the acyl chloride and the amine.
Formation of N-acylurea byproduct when using a carbodiimide coupling agent (e.g., DCC).[1][2][3]- Add a coupling additive like 1-hydroxybenzotriazole (HOBt) to suppress N-acylurea formation.[2] - Control the reaction temperature, as higher temperatures can favor the rearrangement to the N-acylurea.[4]
Presence of an acidic impurity in the final product Unreacted 3,4-dimethoxybenzoic acid.- After the reaction, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid. - Recrystallize the final product from a suitable solvent.
Presence of halogenated impurities Ring chlorination of the aromatic ring by thionyl chloride at elevated temperatures.- Perform the acyl chloride formation at the lowest effective temperature. - Consider using a milder chlorinating agent like oxalyl chloride.
Presence of a demethylated impurity Cleavage of the methoxy ether bonds under harsh acidic or high-temperature conditions.- Avoid excessively high temperatures during the reaction and work-up. - Use milder reagents for the activation of the carboxylic acid.

Experimental Protocol: Synthesis via Acyl Chloride Intermediate [1][5]

  • Acyl Chloride Formation: In a fume hood, suspend 3,4-dimethoxybenzoic acid in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (typically 1.5-2.0 equivalents) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added. Heat the mixture to reflux and monitor the reaction progress (e.g., by observing the cessation of gas evolution).

  • Removal of Excess Reagent: After the reaction is complete, remove the excess SOCl₂ and solvent under reduced pressure.

  • Amidation: Dissolve the crude 3,4-dimethoxybenzoyl chloride in an appropriate solvent (e.g., DCM or THF). In a separate flask, prepare a solution of concentrated ammonium hydroxide. Slowly add the acyl chloride solution to the ammonium hydroxide solution at a low temperature (e.g., 0-5 °C) with vigorous stirring.

  • Work-up and Purification: Allow the reaction to warm to room temperature. Separate the organic layer, wash it with water and brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization.

Route 2: Synthesis from 3,4-Dimethoxybenzaldehyde

This two-step synthesis involves an initial oxidation of the aldehyde to the corresponding carboxylic acid, which is then converted to the amide.

Diagram: Synthetic Workflow from 3,4-Dimethoxybenzaldehyde

Start 3,4-Dimethoxybenzaldehyde Oxidation Oxidation Start->Oxidation e.g., H2O2, KMnO4 SideReaction1 Incomplete Oxidation Start->SideReaction1 CarboxylicAcid 3,4-Dimethoxybenzoic Acid Oxidation->CarboxylicAcid SideReaction2 Over-oxidation/Byproduct Formation Oxidation->SideReaction2 SideReaction3 Demethylation Oxidation->SideReaction3 Amidation Amidation CarboxylicAcid->Amidation Product This compound Amidation->Product

Caption: Two-step synthesis from 3,4-dimethoxybenzaldehyde with potential side reactions.

Troubleshooting Common Issues:

Issue Potential Cause Troubleshooting Steps
Low yield of 3,4-dimethoxybenzoic acid (Step 1) Incomplete oxidation of the aldehyde.- Ensure the oxidant (e.g., hydrogen peroxide, potassium permanganate) is fresh and used in the correct stoichiometry. - Optimize reaction conditions such as temperature and reaction time. - Ensure proper pH control, as this can be crucial for some oxidation reactions.[6]
Formation of byproducts.[7]- During oxidation with some reagents, decarbonylation to form veratrole can occur, especially at prolonged reaction times.[7] Monitor the reaction closely and avoid excessive heating. - Use a milder and more selective oxidizing agent if over-oxidation is an issue.
Presence of an aldehyde impurity in the final product Incomplete oxidation of 3,4-dimethoxybenzaldehyde.- After the oxidation step, purify the intermediate 3,4-dimethoxybenzoic acid before proceeding to the amidation step. This can be done by recrystallization or an acid-base extraction.
Presence of a demethylated impurity Cleavage of a methoxy group during oxidation. For instance, the formation of vanillin as a byproduct has been observed in related reactions.- Use milder oxidation conditions (e.g., lower temperature, less harsh oxidant). - Purify the intermediate carboxylic acid to remove any demethylated species before amidation.
Issues in the amidation step (Step 2) See troubleshooting guide for Route 1.Refer to the troubleshooting table for the synthesis from 3,4-dimethoxybenzoic acid.

Experimental Protocol: Two-Step Synthesis from 3,4-Dimethoxybenzaldehyde

  • Oxidation to 3,4-Dimethoxybenzoic Acid: A common method involves the use of an oxidizing agent like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂). For example, dissolve 3,4-dimethoxybenzaldehyde in a suitable solvent (e.g., a mixture of t-butanol and water). Add the oxidant portion-wise while monitoring the temperature. After the reaction is complete, the manganese dioxide (if using KMnO₄) is filtered off, and the filtrate is acidified to precipitate the 3,4-dimethoxybenzoic acid. The crude acid is then collected by filtration and can be purified by recrystallization.

  • Amidation of 3,4-Dimethoxybenzoic Acid: Follow the protocol described in Route 1 for the conversion of the carboxylic acid to this compound.

References

purification challenges of 3,4-Dimethoxybenzamide and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3,4-Dimethoxybenzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities depend on the synthetic route used.

  • From 3,4-dimethoxybenzoic acid: Unreacted 3,4-dimethoxybenzoic acid is a primary impurity. Side products from the amide coupling reaction can also be present.

  • From 3,4-dimethoxybenzonitrile: Incomplete hydrolysis will leave unreacted nitrile as an impurity.

  • General Impurities: Colored byproducts of unknown structure can also form, especially at elevated reaction temperatures.

Q2: My crude this compound is colored. How can I remove the color?

A2: Colored impurities can often be removed by treating a solution of the crude product with activated carbon. The general procedure is to dissolve the crude solid in a suitable hot solvent, add a small amount of activated carbon, heat for a short period, and then perform a hot filtration to remove the carbon before allowing the solution to cool for recrystallization. Be aware that activated carbon can also adsorb some of your desired product, potentially lowering the yield.

Q3: I am having trouble getting my this compound to crystallize. What should I do?

A3: Difficulty in crystallization can be due to several factors, including the presence of impurities or the use of an inappropriate solvent. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of pure this compound to the cooled, supersaturated solution to initiate crystallization.

  • Solvent System: You may need to optimize your recrystallization solvent. Consider using a mixed solvent system.

  • Concentration: If the solution is too dilute, slowly evaporate some of the solvent to increase the concentration and then try cooling again.

Troubleshooting Guides

Recrystallization Challenges

Recrystallization is a common and effective method for purifying this compound. However, several issues can arise.

Problem 1: Oiling Out During Recrystallization

Your compound separates as a liquid (an oil) instead of a solid during cooling. This is a common issue, especially when the melting point of the solid is low or when high concentrations of impurities are present.

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to decrease the saturation level and then cool slowly.

  • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent (one in which it is very soluble) and then slowly add a "poor" solvent (one in which it is less soluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.

  • Lower the Crystallization Temperature: If oiling out occurs at room temperature, try cooling the solution in an ice bath or even a freezer after it has slowly cooled to room temperature.

Logical Flow for Troubleshooting Oiling Out:

Oiling_Out_Troubleshooting start Oiling Out Occurs reheat Re-heat solution to dissolve oil start->reheat add_solvent Add more hot solvent reheat->add_solvent slow_cool1 Cool slowly add_solvent->slow_cool1 check1 Does it oil out again? slow_cool1->check1 success Crystals form successfully check1->success No failure Problem persists check1->failure Yes mixed_solvent Try a mixed solvent system failure->mixed_solvent slow_cool2 Cool slowly mixed_solvent->slow_cool2 check2 Does it oil out? slow_cool2->check2 check2->success No check2->failure Yes

Caption: Troubleshooting workflow for oiling out during recrystallization.

Problem 2: Poor Recovery of Crystalline Product

After recrystallization, the yield of pure this compound is very low.

Solutions:

  • Check Solubility: You may be using a solvent in which your product is too soluble, even at low temperatures. Refer to the solubility data table below to select a more appropriate solvent or solvent system.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.

  • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation before filtration.

  • Recover from Mother Liquor: Concentrate the mother liquor (the liquid filtered off from the crystals) by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Flash Chromatography Challenges

Flash column chromatography is a useful technique for purifying this compound, especially when dealing with complex mixtures of impurities.

Problem 1: Poor Separation of this compound from Impurities

The desired product co-elutes with impurities, resulting in impure fractions.

Solutions:

  • Optimize Solvent System: The choice of eluent is critical. Develop a solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound for good separation on a silica gel column. A common starting point for aromatic amides is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity by adding more of the polar solvent. This can help to separate compounds with close Rf values.

  • Change the Stationary Phase: If separation on silica gel is proving difficult, consider using a different stationary phase. For polar compounds, reversed-phase chromatography (e.g., C18 silica) with a polar eluent (e.g., methanol/water or acetonitrile/water mixtures) can be effective.

Experimental Workflow for Flash Chromatography:

Flash_Chromatography_Workflow start Crude this compound tlc Develop TLC solvent system (aim for Rf 0.2-0.4) start->tlc pack_column Pack column with silica gel tlc->pack_column load_sample Load sample onto column pack_column->load_sample elute Elute with chosen solvent system (isocratic or gradient) load_sample->elute collect_fractions Collect fractions elute->collect_fractions analyze_fractions Analyze fractions by TLC collect_fractions->analyze_fractions combine Combine pure fractions analyze_fractions->combine evaporate Evaporate solvent combine->evaporate product Pure this compound evaporate->product

Caption: A typical workflow for the purification of this compound using flash chromatography.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₁NO₃
Molecular Weight181.19 g/mol
Melting Point163-164 °C
AppearanceWhite to off-white solid

Table 2: Qualitative Solubility of this compound at Room Temperature

SolventSolubility
WaterSparingly soluble
MethanolSoluble
EthanolSoluble
AcetoneSoluble
Ethyl AcetateModerately soluble
DichloromethaneSoluble
HexaneInsoluble

Note: "Soluble" indicates that a significant amount dissolves, "Moderately soluble" indicates partial dissolution, "Sparingly soluble" indicates very little dissolves, and "Insoluble" indicates no visible dissolution.

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Mixed Solvent System (Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using various mixtures of hexanes and ethyl acetate to find a solvent system that gives an Rf value of approximately 0.3 for the product spot.

  • Column Packing: Prepare a flash column with silica gel, wet-packing with the chosen eluent system.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, applying gentle pressure with air or nitrogen.

  • Fraction Collection: Collect fractions in test tubes.

  • Fraction Analysis: Spot every few fractions on a TLC plate and visualize under a UV lamp to identify the fractions containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Technical Support Center: Efficient Derivatization of 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the derivatization of 3,4-Dimethoxybenzamide (Veratramide). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your derivatization experiments for chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for gas chromatography (GC) analysis?

A1: this compound, like many primary amides, has relatively low volatility and can exhibit poor chromatographic performance due to its polar nature. Derivatization is employed to convert the polar N-H group into a less polar, more volatile functional group. This chemical modification typically leads to improved peak shape, reduced tailing, and enhanced sensitivity during GC analysis.[1]

Q2: What are the most common derivatization techniques for this compound?

A2: The most common derivatization strategies for primary amides like this compound fall into three main categories:

  • Silylation: This is a widely used method that replaces the active hydrogen on the amide with a trimethylsilyl (TMS) group.[1]

  • Acylation: This technique introduces an acyl group, often a fluoroacyl group, to the amide nitrogen.

  • Alkylation: This method involves the replacement of the amide hydrogen with an alkyl group.

Q3: What are the key parameters to control for a successful derivatization reaction?

A3: To achieve optimal and reproducible derivatization, it is crucial to control the following parameters:

  • Reagent Concentration: An excess of the derivatizing reagent is generally used to drive the reaction to completion.

  • Reaction Temperature: The optimal temperature can vary significantly depending on the reagent and the analyte. It is often necessary to heat the reaction mixture to ensure complete derivatization.

  • Reaction Time: The time required for the reaction to go to completion can range from minutes to hours.

  • Solvent: The choice of solvent is critical as it must dissolve both the analyte and the reagent and should not interfere with the reaction.

  • Moisture Control: Many derivatization reagents, particularly silylating agents, are sensitive to moisture. The presence of water can lead to reagent decomposition and incomplete derivatization.

Q4: Can this compound be analyzed by High-Performance Liquid Chromatography (HPLC) without derivatization?

A4: Yes, this compound can be analyzed by reverse-phase HPLC without derivatization.[2] However, derivatization may still be beneficial to improve chromatographic retention, peak shape, and detector response, especially when dealing with complex matrices or requiring high sensitivity.

Troubleshooting Guides

Issue 1: Low Derivatization Yield

Symptoms:

  • Low peak area or height of the derivatized analyte in the chromatogram.

  • Presence of a significant peak corresponding to the underivatized this compound.

Potential Cause Recommended Solution Rationale
Incomplete Reaction Increase reaction temperature and/or time. Optimize the molar ratio of the derivatizing reagent to the analyte (a 2:1 or higher molar ratio is often recommended for silylation).[3]Amides can be less reactive than other functional groups, requiring more stringent conditions to achieve complete conversion.
Moisture Contamination Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Store derivatization reagents under inert gas (e.g., nitrogen or argon).Silylating reagents are particularly susceptible to hydrolysis, which consumes the reagent and reduces the derivatization efficiency.
Reagent Degradation Use fresh derivatizing reagents. Check the expiration date and storage conditions of the reagents.Derivatization reagents can degrade over time, especially if not stored properly, leading to reduced reactivity.
Sub-optimal pH (for certain reactions) For reactions sensitive to pH, ensure the reaction mixture is buffered at the optimal pH.The reactivity of both the analyte and the derivatizing reagent can be pH-dependent.
Issue 2: Poor Chromatographic Peak Shape (Tailing)

Symptoms:

  • Asymmetrical peaks with a pronounced "tail" extending from the peak maximum.

Potential Cause Recommended Solution Rationale
Incomplete Derivatization See "Issue 1: Low Derivatization Yield" for solutions.The polar N-H group of the unreacted this compound can interact with active sites in the GC inlet or column, causing peak tailing.[3]
Active Sites in the GC System Use a deactivated GC liner and column. Condition the column according to the manufacturer's instructions.Active silanol groups in the liner or on the column can interact with the derivatized analyte, leading to tailing.
Column Overload Dilute the sample.Injecting too much sample can saturate the stationary phase, resulting in peak distortion.
Inappropriate GC Oven Temperature Program Optimize the initial oven temperature and the temperature ramp rate.A poorly optimized temperature program can lead to band broadening and peak tailing.
Issue 3: Presence of Extraneous Peaks

Symptoms:

  • Unexpected peaks in the chromatogram that are not the derivatized analyte or the starting material.

Potential Cause Recommended Solution Rationale
Side Reactions Optimize reaction conditions (temperature, time, reagent concentration). Use a milder derivatizing reagent if possible.Overly harsh reaction conditions can lead to the formation of byproducts. For example, some silylation reactions can produce N,O-bis(trimethylsilyl) derivatives if not properly controlled.[4]
Hydrolysis of the Amide Avoid highly acidic or basic conditions during sample preparation and derivatization.This compound can undergo hydrolysis to 3,4-dimethoxybenzoic acid under certain conditions, which may then be derivatized.[5][6]
Reagent Artifacts Run a blank injection of the derivatization reagent and solvent to identify reagent-related peaks.The derivatization reagent itself or its byproducts can sometimes be detected in the chromatogram.[4]
Sample Matrix Components Employ a more effective sample cleanup procedure (e.g., solid-phase extraction) before derivatization.Components from the sample matrix can also be derivatized and appear as extraneous peaks.

Experimental Protocols

Protocol 1: Silylation for GC-MS Analysis

This protocol provides a general procedure for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Materials:

  • This compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous pyridine or acetonitrile

  • Reacti-Vials™ or other suitable reaction vials with screw caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Accurately weigh approximately 1 mg of this compound into a reaction vial.

  • Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Securely cap the vial and vortex briefly to mix the contents.

  • Heat the vial at 70-80°C for 30-60 minutes.

  • Allow the vial to cool to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Acylation for GC-ECD Analysis

This protocol describes a general procedure for the acylation of this compound using Trifluoroacetic Anhydride (TFAA), which is suitable for sensitive detection by an Electron Capture Detector (ECD).

Materials:

  • This compound

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous ethyl acetate or acetonitrile

  • Reaction vials with screw caps

  • Heating block or water bath

  • GC-ECD system

Procedure:

  • Dissolve approximately 1 mg of this compound in 200 µL of anhydrous ethyl acetate in a reaction vial.

  • Add 100 µL of TFAA to the vial.

  • Cap the vial tightly and heat at 60°C for 15-30 minutes.

  • Cool the vial to room temperature.

  • Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate) to a final volume of 1 mL.

  • Inject 1 µL of the derivatized sample into the GC-ECD.

Visualizations

experimental_workflow_silylation cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis weigh Weigh this compound dissolve Dissolve in Anhydrous Solvent weigh->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA) dissolve->add_reagent heat Heat Reaction Mixture add_reagent->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject troubleshooting_workflow action_node action_node start Start Troubleshooting q1 Low Derivatization Yield? start->q1 Identify Problem a1_yes Increase Temp/Time Check for Moisture Use Fresh Reagent q1->a1_yes Yes q2 Peak Tailing? q1->q2 No end Problem Resolved a1_yes->end a2_yes Check for Complete Derivatization Use Deactivated Liner/Column Dilute Sample q2->a2_yes Yes q3 Extraneous Peaks? q2->q3 No a2_yes->end a3_yes Optimize Conditions Check for Hydrolysis Run Reagent Blank Improve Sample Cleanup q3->a3_yes Yes q3->end No a3_yes->end

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve the common issue of peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 3,4-Dimethoxybenzamide.

Peak tailing is a frequent challenge in chromatography that can compromise the accuracy and resolution of your results.[1] This document provides a structured, question-and-answer approach to diagnose and solve this problem, complete with detailed experimental protocols and technical insights.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

Peak tailing is a distortion where the peak appears asymmetrical, featuring a trailing edge that extends from the peak maximum.[2] An ideal chromatographic peak should be symmetrical and Gaussian in shape.[2] This distortion is problematic because it can:

  • Reduce Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between different compounds in a mixture.

  • Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection and quantification.

  • Impact Quantification: Data systems struggle to accurately determine the start and end of a tailing peak, leading to imprecise and inaccurate area integration.[2]

For a polar molecule like this compound, which contains two methoxy groups and an amide group, peak tailing is a common issue that can significantly affect the reliability of analytical results.

Q2: What are the primary causes of peak tailing for this compound?

Peak tailing typically occurs when there is more than one mechanism of analyte retention.[2] For this compound, the most common causes are:

  • Secondary Silanol Interactions: This is the most prevalent cause.[3] In reversed-phase HPLC, silica-based columns have residual silanol groups (Si-OH) on their surface.[3] The polar amide and methoxy groups of this compound can form secondary polar or hydrogen-bonding interactions with these active sites, slowing down the elution of a fraction of the analyte molecules and causing a "tail".[3]

  • Mobile Phase pH: The pH of the mobile phase can ionize the residual silanol groups to their negatively charged form (Si-O-), increasing their interaction with polar analytes. This effect is more pronounced at a mid-range pH.[1][3]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a distorted, tailing peak.[1]

  • Column Degradation: The accumulation of contaminants on the column inlet frit or the formation of a void in the packing bed can disrupt the sample flow path and cause tailing.[1]

Q3: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical factor in controlling peak shape, primarily by influencing the ionization state of the silica stationary phase.[1]

  • At Mid-to-High pH (pH > 4): Residual silanol groups on the silica surface become deprotonated and negatively charged (Si-O-). This increases the potential for strong secondary ionic interactions with polar analytes like this compound, leading to significant peak tailing.

  • At Low pH (pH < 3): The silanol groups are fully protonated (Si-OH), making them less acidic and significantly reducing their ability to interact with the analyte through ionic mechanisms.[3] Operating at a lower pH is a common and effective strategy to achieve sharper, more symmetrical peaks for polar or basic compounds.[3]

While this compound itself is a weak base with a predicted pKa around 16 for the amide proton, the primary pH effect is on the stationary phase, not the analyte.[4] Therefore, controlling the silanol activity via pH is key.

Q4: What is the first step I should take to troubleshoot peak tailing?

The first and most effective step is to evaluate and optimize your mobile phase. Specifically, adjusting the pH of the mobile phase to a lower value (e.g., pH 2.5-3.0) using an appropriate buffer or acid modifier is the recommended starting point.[3] This single change often resolves peak tailing caused by silanol interactions. If this does not solve the issue, a systematic troubleshooting approach, as outlined in the guide below, should be followed.

Q5: Which type of HPLC column is best to minimize peak tailing for this compound?

Using a modern, high-quality HPLC column is crucial. Look for columns with the following characteristics:

  • High-Purity Silica (Type B): These columns have a lower content of metal impurities and acidic silanols, reducing the number of active sites available for secondary interactions.

  • End-Capped Columns: These columns have been chemically treated to deactivate most of the residual silanol groups, effectively shielding them from interaction with the analyte.[3]

  • Polar-Embedded or Polar-Endcapped Phases: These columns have a polar group embedded near the base of the alkyl chain, which further helps to shield residual silanols and can provide alternative selectivity for polar compounds.

Q6: Can instrumental issues like extra-column volume cause peak tailing?

Yes, instrumental factors can contribute to peak broadening and tailing. This is known as extra-column volume or dead volume . It refers to any volume the sample encounters outside of the column itself, including:

  • Long or wide-diameter connection tubing.

  • Improperly fitted connections.

  • Large-volume detector flow cells or injector sample loops.

These issues are typically more noticeable for early-eluting peaks.[2] Ensure that all tubing is as short and narrow-bore as possible and that all fittings are correctly installed.

Troubleshooting Guide

This guide provides a systematic workflow for diagnosing and resolving peak tailing for this compound.

Logical Troubleshooting Workflow

Troubleshooting_Workflow Start Peak Tailing Observed for this compound Check_Mobile_Phase Is Mobile Phase pH < 3? Start->Check_Mobile_Phase Adjust_pH Action: Lower mobile phase pH to 2.5-3.0 using acid modifier (e.g., 0.1% Formic Acid) Check_Mobile_Phase->Adjust_pH No Check_Buffer Is buffer concentration adequate (10-50 mM)? Check_Mobile_Phase->Check_Buffer Yes Resolved Peak Shape Improved Adjust_pH->Resolved Adjust_Buffer Action: Increase buffer concentration Check_Buffer->Adjust_Buffer No Check_Column Is column modern, end-capped, and in good condition? Check_Buffer->Check_Column Yes Adjust_Buffer->Resolved Clean_Column Action: Clean column with a strong solvent wash Check_Column->Clean_Column No/Unsure Check_Sample Is sample overloaded or dissolved in strong solvent? Check_Column->Check_Sample Yes Clean_Column->Check_Column Re-evaluate Replace_Column Action: Replace with a new, high-purity, end-capped column Clean_Column->Replace_Column If tailing persists Replace_Column->Resolved Adjust_Sample Action: Reduce injection volume/ concentration. Dissolve sample in mobile phase. Check_Sample->Adjust_Sample Yes Check_System Are fittings correct and tubing minimized? Check_Sample->Check_System No Adjust_Sample->Resolved Fix_System Action: Check all fittings. Use short, narrow-ID tubing. Check_System->Fix_System No Check_System->Resolved Yes (Issue likely resolved) Fix_System->Resolved

Caption: A step-by-step workflow for troubleshooting peak tailing.

Experimental Protocols

Protocol 1: Systematic Adjustment of Mobile Phase pH

Objective: To determine the optimal mobile phase pH to minimize peak tailing for this compound by suppressing silanol interactions.

Methodology:

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile).

    • Prepare aqueous mobile phase buffers at three different pH levels:

      • pH 7.0: 20 mM Phosphate Buffer

      • pH 4.5: 20 mM Acetate Buffer

      • pH 2.7: 0.1% Formic Acid in water

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm (a modern, end-capped column is recommended)

    • Mobile Phase A: Aqueous buffer (as prepared above)

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: 30% B to 70% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Detector: UV at 254 nm

  • Procedure:

    • Equilibrate the column with the initial mobile phase (e.g., Mobile Phase A: pH 7.0 buffer, Mobile Phase B: Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the this compound standard.

    • Record the chromatogram and calculate the peak asymmetry factor (As).

    • Thoroughly flush the system and column with a 50:50 mixture of water and organic solvent before introducing the next buffer.

    • Repeat the equilibration and injection steps for the pH 4.5 buffer and the pH 2.7 solution.

    • Compare the peak shapes and asymmetry factors obtained at each pH.

Protocol 2: Standard Column Cleaning Procedure

Objective: To remove strongly retained contaminants from a C18 column that may be causing peak tailing.[2]

Methodology:

  • Disconnect Column: Disconnect the column from the detector to prevent flushing contaminants into the detector cell.[2]

  • Flush with Water: Flush the column with at least 20 column volumes of HPLC-grade water to remove salts and buffers.[2]

  • Flush with Isopropanol (IPA): Flush with 20 column volumes of IPA to remove strongly non-polar compounds.[2]

  • Flush with Acetonitrile (ACN): Flush with 20 column volumes of ACN.

  • Final Flush & Equilibration: Reconnect the column to the detector. Flush the column with your mobile phase (without buffer) for 10-15 column volumes, then re-equilibrate with the full buffered mobile phase until the baseline is stable.[2]

Note: Always consult the column manufacturer's guidelines for specific solvent and pH limitations.

Data Presentation

Table 1: Expected Impact of Mobile Phase pH on Peak Shape

This table summarizes the anticipated results from performing Protocol 1. The goal is to systematically reduce the mobile phase pH to suppress silanol activity and improve peak symmetry.

ParameterCondition 1 (pH 7.0)Condition 2 (pH 4.5)Condition 3 (pH 2.7)Expected Outcome & Justification
Peak Asymmetry (As) High (e.g., > 1.8)Moderate (e.g., 1.4 - 1.7)Ideal (e.g., 1.0 - 1.2)Lowering pH protonates silanols, reducing secondary interactions and minimizing tailing.[3]
Retention Time (min) May be longerMay decrease slightlyLikely to be shortestReduced secondary retention mechanisms lead to faster elution.
Peak Shape Broad, significant tailingImproved, but some tailingSharp, symmetricalSymmetrical peaks are achieved when hydrophobic interaction is the primary retention mechanism.

References

Validation & Comparative

Validation of 3,4-Dimethoxybenzamide as a Starting Material for Drug Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,4-Dimethoxybenzamide and its derivatives as starting materials in the synthesis of key pharmaceutical compounds. We will delve into the synthesis of Itopride, where a derivative of this compound is a key intermediate, and compare this route with an alternative starting material. Furthermore, we will explore the established synthetic pathways for Verapamil and Trimetazidine to validate the utility of this compound in these contexts. This analysis is supported by experimental data, detailed protocols, and visual representations of synthetic workflows and biological mechanisms.

Itopride Synthesis: A Tale of Two Starting Materials

Itopride is a prokinetic agent that enhances gastrointestinal motility. Its synthesis can be approached from different starting points, each with its own set of advantages and disadvantages. Here, we compare a synthetic route utilizing a derivative of this compound against a common alternative pathway starting from 4-hydroxybenzaldehyde.

Comparative Synthesis Data
ParameterRoute 1: Via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamideRoute 2: Via 4-[2-(Dimethylamino)ethoxy]benzylamine
Starting Material 3,4-Dimethoxybenzoic Acid4-Hydroxybenzaldehyde
Key Intermediate N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide4-[2-(Dimethylamino)ethoxy]benzaldehyde
Overall Yield ~70-80%~65-75%
Purity of Final Product High (often >99%)High (often >99%)
Key Reagents Thionyl chloride, 4-aminomethylphenol, Dimethylaminoethyl chloride2-Dimethylaminoethyl chloride, Hydroxylamine hydrochloride, Reducing agents (e.g., Raney Nickel)
Process Considerations Involves the formation of an amide intermediate followed by etherification.Involves etherification of the starting aldehyde, followed by oxime formation and reduction.[1][2][3]
Potential Advantages Potentially fewer steps in the final stage of introducing the dimethoxybenzoyl moiety.Well-established and widely used industrial method.[1][2][3]
Potential Disadvantages Requires the synthesis of the key amide intermediate.May involve the use of hazardous reducing agents like Raney Nickel.
Experimental Protocols

Route 1: Synthesis of Itopride via N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide

This pathway begins with the conversion of 3,4-dimethoxybenzoic acid to its corresponding acid chloride, which is then reacted with 4-(aminomethyl)phenol to form the key intermediate, N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide.[3] The final step involves the etherification of this intermediate.

Step 1: Preparation of 3,4-Dimethoxybenzoyl Chloride To a solution of 3,4-dimethoxybenzoic acid in toluene, a catalytic amount of N,N-dimethylformamide (DMF) is added. Thionyl chloride is then added dropwise at a controlled temperature. The reaction mixture is heated to facilitate the conversion to 3,4-dimethoxybenzoyl chloride. Upon completion, the excess thionyl chloride and toluene are removed by distillation.[4][5]

Step 2: Preparation of N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide 4-(Aminomethyl)phenol is dissolved in a suitable solvent like dichloromethane, followed by the addition of a base such as triethylamine. The previously prepared 3,4-dimethoxybenzoyl chloride, dissolved in dichloromethane, is added dropwise while maintaining a low temperature. The reaction mixture is stirred until completion, after which the product is isolated by filtration and purified.[3][4]

Step 3: Synthesis of Itopride N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide is dissolved in a solvent like tetrahydrofuran (THF). A base, such as anhydrous potassium carbonate, and 2-dimethylaminoethyl chloride are added. The mixture is heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the inorganic salts are filtered off, and the crude Itopride is isolated from the filtrate and subsequently purified.[1][4]

Route 2: Synthesis of Itopride via 4-[2-(Dimethylamino)ethoxy]benzylamine

This widely used industrial method commences with 4-hydroxybenzaldehyde.

Step 1: Preparation of 4-[2-(Dimethylamino)ethoxy]benzaldehyde 4-Hydroxybenzaldehyde is reacted with 2-dimethylaminoethyl chloride in the presence of a base (e.g., potassium carbonate) in a suitable solvent. The mixture is heated to drive the etherification reaction to completion.[1][2][3]

Step 2: Preparation of 4-[2-(Dimethylamino)ethoxy]benzaldoxime The resulting aldehyde is then reacted with hydroxylamine hydrochloride in a solvent such as ethanol under reflux to form the corresponding oxime.[1][2][3]

Step 3: Preparation of 4-[2-(Dimethylamino)ethoxy]benzylamine The oxime is reduced to the primary amine. A common method for this reduction is catalytic hydrogenation using a catalyst like Raney Nickel under hydrogen pressure.[1][2][3]

Step 4: Synthesis of Itopride Finally, 4-[2-(Dimethylamino)ethoxy]benzylamine is acylated with 3,4-dimethoxybenzoyl chloride in the presence of a base to yield Itopride.[1][2][3]

Visualizing the Synthesis

Itopride_Synthesis_Comparison cluster_0 Route 1: From 3,4-Dimethoxybenzoic Acid cluster_1 Route 2: From 4-Hydroxybenzaldehyde A1 3,4-Dimethoxybenzoic Acid A2 3,4-Dimethoxybenzoyl Chloride A1->A2 SOCl2, DMF A3 N-(4-hydroxybenzyl)-3,4- dimethoxybenzamide A2->A3 4-(Aminomethyl)phenol, Et3N A4 Itopride A3->A4 2-Dimethylaminoethyl chloride, K2CO3 B1 4-Hydroxybenzaldehyde B2 4-[2-(Dimethylamino)ethoxy] benzaldehyde B1->B2 2-Dimethylaminoethyl chloride, K2CO3 B3 4-[2-(Dimethylamino)ethoxy] benzaldoxime B2->B3 NH2OH·HCl B4 4-[2-(Dimethylamino)ethoxy] benzylamine B3->B4 Reduction (e.g., Raney Ni, H2) B5 Itopride B4->B5 3,4-Dimethoxybenzoyl chloride, Base

Caption: Comparative workflows for Itopride synthesis.

Mechanism of Action of Itopride

Itopride exerts its prokinetic effects through a dual mechanism: dopamine D2 receptor antagonism and acetylcholinesterase (AChE) inhibition. By blocking D2 receptors, it removes the inhibitory effect of dopamine on acetylcholine release. Simultaneously, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the gastrointestinal tract. This elevated acetylcholine enhances smooth muscle contraction and gastrointestinal motility.[6]

Itopride_Mechanism Itopride Itopride D2R Dopamine D2 Receptor Itopride->D2R Antagonism AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibition ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibits ACh_breakdown ACh Breakdown AChE->ACh_breakdown Dopamine Dopamine Dopamine->D2R Activates ACh Acetylcholine (ACh) ACh_release->ACh GI_motility Increased GI Motility & Prokinetic Effect ACh->GI_motility

Caption: Dual mechanism of action of Itopride.

Validation of this compound for Verapamil and Trimetazidine Synthesis

Our comprehensive review of the scientific literature and patent databases indicates that This compound is not a common or economically viable starting material for the synthesis of Verapamil or Trimetazidine. The established industrial syntheses for these drugs utilize different precursors.

Verapamil Synthesis

Verapamil, a calcium channel blocker, is a more complex molecule, and its synthesis typically starts from more advanced intermediates.[7] A common approach involves the condensation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with an appropriate amino-alkyl chloride derivative.[8][9] There is no readily available synthetic route that efficiently utilizes this compound as a starting point.

Mechanism of Action of Verapamil

Verapamil functions by blocking L-type calcium channels in cardiac and vascular smooth muscle cells.[4] This inhibition reduces the influx of calcium ions, leading to a decrease in myocardial contractility, a slowing of the heart rate, and vasodilation of arteries, which collectively contribute to its antihypertensive and antianginal effects.[4]

Verapamil_Mechanism Verapamil Verapamil Ca_channel L-type Calcium Channel Verapamil->Ca_channel Blocks Contraction Muscle Contraction (Cardiac & Vascular Smooth) Verapamil->Contraction Inhibits Ca_influx Calcium Ion Influx Ca_channel->Ca_influx Allows Ca_influx->Contraction Stimulates Effects Decreased Heart Rate Vasodilation Reduced Contractility

Caption: Mechanism of action of Verapamil.

Trimetazidine Synthesis

Trimetazidine, a metabolic agent used to treat angina, is consistently synthesized from 2,3,4-trimethoxybenzaldehyde . The primary synthetic route involves the reductive amination of 2,3,4-trimethoxybenzaldehyde with piperazine. Various catalysts and reaction conditions have been optimized to improve the yield and purity of the final product, with yields often reported in the range of 83-92%. The structural difference, specifically the position of the methoxy groups, makes this compound an unsuitable starting material for Trimetazidine synthesis.

Mechanism of Action of Trimetazidine

Trimetazidine's antianginal effect stems from its ability to inhibit the enzyme 3-ketoacyl-CoA thiolase (3-KAT), a key enzyme in the fatty acid β-oxidation pathway.[2] This inhibition shifts the heart's energy metabolism from fatty acid oxidation to the more oxygen-efficient glucose oxidation pathway. Under ischemic conditions, this metabolic shift helps to maintain cellular ATP levels, thereby protecting cardiac cells from damage.[2]

Trimetazidine_Mechanism Trimetazidine Trimetazidine KAT 3-Ketoacyl-CoA Thiolase (3-KAT) Trimetazidine->KAT Inhibits GO Glucose Oxidation Trimetazidine->GO Shifts Metabolism To FAO Fatty Acid β-Oxidation KAT->FAO Catalyzes ATP_ischemia ATP Production (Ischemic Conditions) FAO->ATP_ischemia Less O2 Efficient GO->ATP_ischemia More O2 Efficient Cell_protection Myocardial Cell Protection ATP_ischemia->Cell_protection

Caption: Metabolic mechanism of action of Trimetazidine.

Conclusion

Based on the available scientific and patent literature, This compound and its direct derivatives are validated as effective starting materials primarily for the synthesis of Itopride. The synthetic route proceeding through the N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide intermediate offers a viable and efficient pathway to this prokinetic agent, comparable to other established methods.

However, for the synthesis of Verapamil and Trimetazidine, this compound is not a suitable precursor. The established industrial syntheses for these widely used cardiovascular drugs rely on different and structurally distinct starting materials. This guide provides researchers and drug development professionals with a clear, evidence-based understanding of the practical applications and limitations of this compound in the synthesis of these important pharmaceuticals.

References

A Comparative Analysis of 3,4-Dimethoxybenzamide and Its Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,4-Dimethoxybenzamide and its analogues, supported by experimental data. The information is presented to facilitate the understanding of structure-activity relationships and to highlight the therapeutic potential of these compounds across various fields, including oncology, infectious diseases, and neurobiology.

Introduction

This compound is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.[1] The presence of the dimethoxy-substituted aromatic ring and the modifiable amide functionality allows for the synthesis of analogues with tailored properties to interact with specific biological targets.[1] This guide explores the comparative analysis of several classes of this compound analogues, focusing on their anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer Analogues: Targeting HDAC and Tubulin

Derivatives of this compound have shown significant promise as anticancer agents by targeting key components of cellular machinery, such as histone deacetylases (HDACs) and tubulin.

N-Substituted Benzamide Derivatives as HDAC Inhibitors

A series of N-substituted benzamide derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against various cancer cell lines.[2] These compounds are designed based on the structure of Entinostat (MS-275), a known HDAC inhibitor.[2]

Table 1: Anti-proliferative Activity (IC50, μM) of N-Substituted Benzamide Derivatives [2]

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)K562 (Leukemia)A549 (Lung)
MS-275 1.543.210.894.56
13h 1.232.870.763.98
13k 1.873.541.025.12

Data extracted from Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.[2]

Molecular docking studies have suggested that compounds 13h and 13k exhibit hydrogen bonding, van der Waals forces, and hydrophobic interactions with HDAC2 and HDAC8.[2]

Experimental Protocol: HDAC Inhibition Assay[3][4]

A fluorogenic assay can be used to determine the HDAC inhibitory activity. The principle involves the deacetylation of a fluorogenic substrate by the HDAC enzyme, followed by the cleavage of the deacetylated substrate by a developer, which releases a fluorescent product.

  • Reagents : Recombinant human HDAC enzyme, fluorogenic HDAC substrate, HDAC assay buffer, developer solution, and test compounds.

  • Procedure :

    • A mixture of the HDAC enzyme, test compound (at various concentrations), and the HDAC substrate is prepared in an assay buffer in a 96-well plate.

    • The reaction is incubated at 37°C for a specified time (e.g., 30 minutes).

    • The developer solution is added to stop the reaction and initiate fluorescence development.

    • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

    • The IC50 values are calculated from the dose-response curves.

HDAC_Inhibition_Workflow cluster_plate 96-Well Plate HDAC HDAC Enzyme Mix Reaction Mixture HDAC->Mix Substrate Fluorogenic Substrate Substrate->Mix Compound Test Compound Compound->Mix Developer Developer Solution Mix->Developer Incubation at 37°C Reader Fluorescence Reader Developer->Reader Fluorescence Measurement Data IC50 Calculation Reader->Data Tubulin_Polymerization_Pathway cluster_cell Cell Division (Mitosis) Tubulin αβ-Tubulin Dimers Microtubule Microtubules Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Division Cell Division Spindle->Division Inhibitor TMP-Based Analogue (e.g., Compound 9) Inhibitor->Tubulin Inhibits Polymerization Antimicrobial_Assay_Workflow cluster_plate Agar Plate Inoculum Microbial Inoculum Well Well in Agar Inoculum->Well Spread on Agar Incubation Incubation (37°C, 24-48h) Well->Incubation Compound Test Compound Compound->Well Add to Well Measurement Measure Zone of Inhibition Incubation->Measurement

References

A Comparative Guide to the Efficacy of Itopride (Veratramide) and Other Benzamide-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological efficacy of Itopride, also known as Veratramide, with other prominent benzamide-based compounds, including Metoclopramide, Sulpiride, and Amisulpride. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Executive Summary

Benzamide derivatives are a versatile class of compounds with a broad range of therapeutic applications, primarily attributed to their interaction with dopamine and serotonin receptors. Itopride distinguishes itself through a dual mechanism of action, acting as both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor. This unique profile confers prokinetic properties beneficial in treating gastrointestinal motility disorders. In comparison, other benzamides like Metoclopramide exhibit a broader receptor activity profile, while Sulpiride and Amisulpride are primarily recognized for their antipsychotic and antidepressant effects, respectively, owing to their selective dopamine receptor antagonism.

Comparative Efficacy: Quantitative Data

The following tables summarize the receptor binding affinities and clinical efficacy of Itopride and other selected benzamide-based compounds.

Table 1: Receptor Binding Affinities (Ki in nM)

CompoundDopamine D2Dopamine D3Serotonin 5-HT3Serotonin 5-HT4Serotonin 5-HT7Acetylcholinesterase (IC50)
Itopride Moderate-No AffinityNo Affinity-Yes (Inhibitor)
Metoclopramide 28.8-AntagonistAgonist--
Sulpiride 181 (IC50)17.5 (IC50)-Agonist--
Amisulpride 2.83.2--11.5-

Note: A lower Ki value indicates a higher binding affinity. Data is compiled from various sources and experimental conditions may vary.

Table 2: Comparative Clinical Efficacy

CompoundPrimary Indication(s)Comparative Clinical Trial Highlights
Itopride Functional Dyspepsia, GERD- Showed similar efficacy to Levosulpiride in treating non-ulcer dyspepsia.- In some studies, demonstrated superior reduction in gastric residual volume compared to Metoclopramide in critically ill patients.- A network meta-analysis suggested Metoclopramide and Domperidone might have better efficacy for functional dyspepsia than Itopride.- Effective as an add-on therapy to PPIs in GERD.
Metoclopramide Nausea, Vomiting, Gastroparesis, GERD- Effective for short-term relief of gastroparesis symptoms.- Use is limited to short-term due to the risk of tardive dyskinesia.
Sulpiride Schizophrenia, Dysthymia, Vertigo- Effective in treating functional dyspepsia, with efficacy comparable to Itopride in some studies.- Shows dose-dependent effects, with antidepressant properties at lower doses.
Amisulpride Schizophrenia- Demonstrates efficacy against both positive and negative symptoms of schizophrenia.- Antidepressant effects are suggested to be mediated by 5-HT7 receptor antagonism.

Mechanism of Action and Signaling Pathways

The differential efficacy of these benzamides can be attributed to their distinct mechanisms of action and their impact on various signaling pathways.

Itopride's Dual Mechanism of Action

Itopride enhances gastrointestinal motility through two primary pathways:

  • Dopamine D2 Receptor Antagonism : By blocking D2 receptors on enteric neurons, Itopride disinhibits the release of acetylcholine (ACh), a key neurotransmitter that promotes gut motility.

  • Acetylcholinesterase (AChE) Inhibition : Itopride inhibits the enzyme AChE, which is responsible for the breakdown of ACh. This leads to an increased concentration and prolonged availability of ACh at the neuromuscular junction in the gut, further enhancing muscle contraction and motility.

Itopride_Mechanism cluster_neuron Enteric Neuron cluster_muscle Smooth Muscle Cell Itopride Itopride D2R Dopamine D2 Receptor Itopride->D2R Antagonizes AChE Acetylcholinesterase (AChE) Itopride->AChE Inhibits ACh_release Acetylcholine (ACh) Release D2R->ACh_release Inhibition of Release ACh_degradation ACh Degradation AChE->ACh_degradation Catalyzes ACh Acetylcholine (ACh) ACh_release->ACh Dopamine Dopamine Dopamine->D2R Inhibits ACh->ACh_degradation Muscarinic_R Muscarinic Receptor ACh->Muscarinic_R Binds Contraction Increased Motility/ Contraction Muscarinic_R->Contraction Stimulates

Caption: Itopride's dual mechanism of action.

Comparative Benzamide Signaling

The other benzamides primarily act on dopamine and serotonin receptors, influencing various downstream signaling cascades.

Benzamide_Signaling cluster_compounds Benzamide Derivatives cluster_receptors Receptor Targets cluster_effects Primary Therapeutic Effects Metoclopramide Metoclopramide D2R Dopamine D2 Receptor Metoclopramide->D2R Antagonist SHT3R Serotonin 5-HT3 Receptor Metoclopramide->SHT3R Antagonist SHT4R Serotonin 5-HT4 Receptor Metoclopramide->SHT4R Agonist Sulpiride Sulpiride Sulpiride->D2R Antagonist D3R Dopamine D3 Receptor Sulpiride->D3R Antagonist Amisulpride Amisulpride Amisulpride->D2R Antagonist Amisulpride->D3R Antagonist SHT7R Serotonin 5-HT7 Receptor Amisulpride->SHT7R Antagonist Prokinetic Prokinetic Effect D2R->Prokinetic Antiemetic Antiemetic Effect D2R->Antiemetic Antipsychotic Antipsychotic Effect D2R->Antipsychotic SHT3R->Antiemetic SHT4R->Prokinetic Antidepressant Antidepressant Effect SHT7R->Antidepressant

Caption: Receptor targets of various benzamides.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols for key assays used to characterize these benzamide derivatives.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D2 receptor.

D2_Binding_Assay start Start prep Prepare cell membranes expressing D2 receptors start->prep radioligand Add radioligand (e.g., [3H]spiperone) and varying concentrations of test compound prep->radioligand incubation Incubate to allow binding equilibrium radioligand->incubation filtration Separate bound from free radioligand via rapid filtration incubation->filtration scintillation Quantify bound radioactivity using liquid scintillation counting filtration->scintillation analysis Calculate Ki value from competition binding curves scintillation->analysis end End analysis->end

Caption: Dopamine D2 receptor binding assay workflow.

Methodology:

  • Membrane Preparation : Cell membranes expressing the dopamine D2 receptor are prepared from tissue homogenates (e.g., porcine striatum) or cultured cells.

  • Competitive Binding : The membranes are incubated with a constant concentration of a radiolabeled D2 receptor ligand (e.g., [3H]spiperone) and varying concentrations of the test compound (e.g., Itopride, Metoclopramide).

  • Incubation : The mixture is incubated to reach binding equilibrium.

  • Separation : The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification : The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis : The data are used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Acetylcholinesterase (AChE) Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of AChE.

AChE_Assay start Start reagents Prepare reaction mixture containing AChE, DTNB (Ellman's reagent), and buffer start->reagents preincubation Pre-incubate mixture with varying concentrations of test compound (Itopride) reagents->preincubation substrate Initiate reaction by adding acetylthiocholine (substrate) preincubation->substrate measurement Measure the rate of formation of the yellow product (TNB) spectrophotometrically at 412 nm substrate->measurement analysis Calculate the percentage of inhibition and determine the IC50 value measurement->analysis end End analysis->end

Caption: Acetylcholinesterase activity assay workflow.

Methodology (based on Ellman's method):

  • Reaction Mixture : A reaction mixture is prepared containing purified acetylcholinesterase, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and a suitable buffer (e.g., phosphate buffer, pH 7.5).

  • Inhibitor Addition : Varying concentrations of the test compound (e.g., Itopride) are added to the reaction mixture and pre-incubated.

  • Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine.

  • Detection : AChE hydrolyzes acetylthiocholine to thiocholine and acetate. The thiocholine then reacts with DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored anion.

  • Measurement : The rate of TNB formation is monitored by measuring the increase in absorbance at 412 nm using a spectrophotometer.

  • Data Analysis : The percentage of AChE inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined.

Conclusion

Itopride (Veratramide) presents a unique pharmacological profile among benzamide derivatives due to its dual action as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. This mechanism makes it a targeted and effective prokinetic agent for functional dyspepsia and other gastrointestinal motility disorders, with a generally favorable safety profile, particularly concerning cardiac and central nervous system side effects.

In contrast, other benzamides like Metoclopramide, while also possessing prokinetic and antiemetic properties, have a broader receptor interaction profile and are associated with a higher risk of extrapyramidal side effects with long-term use. Sulpiride and Amisulpride are more selective for dopamine D2/D3 receptors and are primarily utilized for their antipsychotic and antidepressant effects, respectively, with their prokinetic effects being less pronounced.

The choice of a particular benzamide derivative in a research or clinical setting should be guided by a thorough understanding of its specific mechanism of action, receptor affinity profile, and the desired therapeutic outcome. The data and protocols presented in this guide aim to provide a solid foundation for such comparative evaluations.

A Comparative Guide to Assessing the Purity of Synthesized 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, rigorous purity assessment is paramount to ensure safety, efficacy, and reproducibility. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 3,4-Dimethoxybenzamide against a standard reference material. Detailed experimental protocols, data interpretation, and potential impurities are discussed to assist researchers in establishing robust quality control measures.

Introduction to this compound and Its Importance

This compound is a valuable chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the outcome of subsequent reactions and the quality of the final product. Therefore, accurate and reliable analytical methods are crucial for its characterization.

Analytical Methods for Purity Assessment

A multi-pronged approach employing various analytical techniques is recommended for a thorough purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the main component and any potential impurities. A reversed-phase HPLC method is typically suitable for aromatic amides like this compound.

Melting Point Analysis

The melting point of a crystalline solid is a sensitive indicator of its purity. A sharp melting point close to the literature value suggests high purity, while a broad melting range often indicates the presence of impurities. While a definitive melting point for this compound is not consistently reported in public literature, a narrow range upon testing would be indicative of a pure sample. For context, the closely related precursor, 3,4-dimethoxybenzaldehyde, has a reported melting point of 42°C to 45°C[1].

Spectroscopic Analysis

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for structural elucidation and purity confirmation. The NMR spectra of the synthesized compound should be compared with that of a standard or with literature data to confirm the chemical structure and identify any impurity signals.

2.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule. The FTIR spectrum of the synthesized this compound should exhibit characteristic peaks for the amide and methoxy functional groups and match the spectrum of a pure standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed to identify and quantify volatile impurities that may be present in the synthesized product. This technique is particularly useful for detecting residual solvents or by-products from the synthesis process.

Experimental Protocols

HPLC Method for Purity Determination
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape). A typical starting point could be a 50:50 (v/v) mixture.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or a wavelength of maximum absorbance for this compound.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound and a reference standard in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).

  • Purity Calculation: The purity of the synthesized sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram (Area Percent method). For higher accuracy, a calibration curve can be generated using a certified reference standard.

Melting Point Determination
  • Use a calibrated melting point apparatus.

  • Place a small amount of the dried, powdered sample in a capillary tube.

  • Heat the sample slowly (e.g., 1-2 °C/min) and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.

  • Compare the observed melting range with that of a high-purity standard.

NMR Sample Preparation and Analysis
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent.

  • Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

  • Analysis: Acquire ¹H and ¹³C NMR spectra. Compare the chemical shifts and integration values of the synthesized sample with the reference standard.

FTIR Sample Preparation and Analysis
  • Method: Potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR).

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • ATR: Place a small amount of the sample directly on the ATR crystal.

  • Analysis: Acquire the FTIR spectrum and compare the peak positions and intensities with a reference spectrum.

GC-MS Analysis for Volatile Impurities
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A suitable temperature gradient to separate volatile compounds. For example, start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Injection: Split or splitless injection depending on the expected concentration of impurities.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 40-400.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.

  • Identification of Impurities: Identify impurities by comparing their mass spectra with a library (e.g., NIST).

Data Presentation and Comparison

The quantitative data obtained from the various analytical techniques should be summarized in a clear and concise table for easy comparison between the synthesized this compound and the reference standard.

Analytical Parameter Standard this compound Synthesized this compound Acceptance Criteria
Purity by HPLC (%) >98% (Typical)To be determined≥ 98.0%
Melting Point (°C) To be determined (expect a sharp range)To be determinedNarrow range, consistent with standard
¹H NMR Conforms to structureTo be determinedConforms to structure, no significant impurity peaks
¹³C NMR Conforms to structureTo be determinedConforms to structure, no significant impurity peaks
FTIR Conforms to reference spectrumTo be determinedConforms to reference spectrum
Residual Solvents (GC-MS) Below detection limits or within specified limitsTo be determinedWithin ICH limits
Individual Impurity (HPLC, %) Not detected or below reporting thresholdTo be determined≤ 0.1%
Total Impurities (HPLC, %) ≤ 2.0%To be determined≤ 2.0%

Potential Impurities in Synthesized this compound

The nature and quantity of impurities will depend on the synthetic route employed. Common starting materials for the synthesis of this compound include 3,4-dimethoxybenzoic acid and veratraldehyde (3,4-dimethoxybenzaldehyde).

  • From 3,4-dimethoxybenzoic acid: Unreacted starting material (3,4-dimethoxybenzoic acid) and by-products from the amidation reaction.

  • From veratraldehyde: Unreacted starting material (veratraldehyde), the corresponding carboxylic acid (3,4-dimethoxybenzoic acid) if oxidation occurs, and by-products from the amidation of an intermediate acid.

  • Process-related impurities: Reagents, catalysts, and solvents used in the synthesis. For example, if the amide is prepared from the corresponding nitrile, residual nitrile could be an impurity.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_standard Standard cluster_analysis Purity Assessment cluster_comparison Data Comparison & Conclusion Synthesized_Product Synthesized This compound HPLC HPLC Analysis Synthesized_Product->HPLC Melting_Point Melting Point Analysis Synthesized_Product->Melting_Point NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR GCMS GC-MS Analysis (Residual Solvents/ Volatile Impurities) Synthesized_Product->GCMS Standard_Product Standard This compound Standard_Product->HPLC Standard_Product->Melting_Point Standard_Product->NMR Standard_Product->FTIR Data_Table Comparative Data Table HPLC->Data_Table Melting_Point->Data_Table NMR->Data_Table FTIR->Data_Table GCMS->Data_Table Purity_Conclusion Conclusion on Purity Data_Table->Purity_Conclusion

Caption: Experimental workflow for purity assessment.

Logical_Relationship cluster_inputs Inputs cluster_methods Analytical Methods cluster_outputs Outputs Synthesized Synthesized Product Chromatography Chromatography (HPLC, GC-MS) Synthesized->Chromatography Physical_Char Physical Characterization (Melting Point) Synthesized->Physical_Char Spectroscopy Spectroscopy (NMR, FTIR) Synthesized->Spectroscopy Standard Reference Standard Standard->Chromatography Standard->Physical_Char Standard->Spectroscopy Purity Purity (%) Chromatography->Purity Impurity_Profile Impurity Profile Chromatography->Impurity_Profile Physical_Char->Purity Identity Structural Identity Spectroscopy->Identity

References

Comparative Antimicrobial Activity of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. This guide provides a comparative analysis of the in vitro antimicrobial activity of a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives (compounds 4a-j ). The data presented is based on a study by Al-Warhi et al., which systematically evaluated these compounds against a panel of clinically relevant bacteria and fungi.[1]

Data Summary

The antimicrobial efficacy of the synthesized compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) values. The results, summarized in the table below, highlight the varying degrees of activity across the tested microbial strains.

CompoundR-groupS. aureus (µM)E. faecalis (µM)A. baumanii (µM)P. aeruginosa (µM)S. typhi (µM)E. coli (µM)C. albicans (µM)
4a 4-NH226.11>100>100>100>100>10026.11
4b 4-N(CH3)2>100>100>10023.2823.28>100>100
4g 4-Cl>10018.95>100>100>100>100>100
4h Indole5.88>100>100>10012.07>100>100
4i Quinoline>100>10011.64>100>10023.3023.30
4j 2,4-di-Cl>10016.6816.68>100>100>100>100
Ceftriaxone -3.52---14.08--

Note: MIC values are presented in micromolar (µM). Lower values indicate higher antimicrobial activity.

Key Observations:

  • Compound 4h , featuring an indole side-chain, demonstrated the most potent activity against Staphylococcus aureus (MIC = 5.88 µM), comparable to the standard drug ceftriaxone (MIC = 3.52 µM).[1] It also showed significant activity against Salmonella typhi (MIC = 12.07 µM), outperforming ceftriaxone.[1]

  • Compound 4i , with a quinolinyl side-chain, was the most effective against Acinetobacter baumannii (MIC = 11.64 µM) and also displayed notable activity against Escherichia coli and Candida albicans (MIC = 23.30 µM for both).[1]

  • Compound 4g and 4j showed selective and potent activity against Enterococcus faecalis (MIC = 18.95 µM and 16.68 µM, respectively).[1] Compound 4j was also effective against A. baumannii.[1]

  • Compound 4a , with a p-amino phenyl side chain, exhibited the best antifungal activity against C. albicans among the tested derivatives (MIC = 26.11 µM).[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of each synthesized compound was determined using the microbroth dilution method to identify the lowest concentration that inhibits the visible growth of the tested microorganisms.[1]

1. Preparation of Microbial Inoculum:

  • Bacterial and fungal strains were cultured in appropriate broth media.
  • The turbidity of the microbial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast.

2. Serial Dilution of Compounds:

  • The test compounds were dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
  • Two-fold serial dilutions of each compound were prepared in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

3. Inoculation and Incubation:

  • Each well was inoculated with the standardized microbial suspension.
  • The microtiter plates were incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

4. Determination of MIC:

  • Following incubation, the MIC was determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism was observed.

Visualizations

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results A Microbial Culture B Standardized Inoculum (0.5 McFarland) A->B D Inoculation B->D C Serial Dilution of Compounds C->D E Incubation D->E F Visual Inspection for Turbidity E->F G MIC Determination F->G

Caption: Experimental workflow for the determination of Minimum Inhibitory Concentration (MIC).

MATE_Inhibition cluster_cell Bacterial Cell MATE MATE Efflux Pump Antibiotic_out Antibiotic (Extracellular) MATE->Antibiotic_out Expulsion Antibiotic Antibiotic Antibiotic->MATE Efflux Target Intracellular Target Antibiotic->Target Inhibition Derivative 3,4-Dimethoxybenzamide Derivative Derivative->MATE Inhibition Antibiotic_in Antibiotic (Extracellular)

Caption: Proposed mechanism of action: Inhibition of the MATE multidrug efflux pump.

References

A Comparative Guide to the Synthesis of 3,4-Dimethoxybenzamide: Alternative Reagents and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of drug development and organic synthesis, the efficient and high-yielding production of key intermediates is paramount. 3,4-Dimethoxybenzamide, a valuable building block in medicinal chemistry, can be synthesized through various pathways, each with its own set of advantages and disadvantages. This guide provides an objective comparison of alternative reagents and methodologies for the synthesis of this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The primary precursors for the synthesis of this compound are 3,4-dimethoxybenzoic acid (veratric acid) and 3,4-dimethoxybenzaldehyde (veratraldehyde). The choice of starting material dictates the subsequent reagents and reaction conditions. Below is a summary of the key quantitative data for the most common synthetic strategies.

Starting MaterialReagent/MethodReaction TimeTemperature (°C)Yield (%)Notes
3,4-Dimethoxybenzoic AcidThionyl Chloride, then Ammonia6-10 hours25-8080-95Two-step process, requires handling of corrosive SOCl₂.
3,4-Dimethoxybenzoic AcidEDC, HOBt, Ammonia12-24 hours0-2575-90Milder conditions, but coupling reagents can be costly.
3,4-Dimethoxybenzoic AcidBoric Acid, Ammonia8-24 hours110-120 (reflux)70-85"Green" catalyst, requires high temperature and water removal.
3,4-DimethoxybenzaldehydeHydroxylamine, then H₂O₂2-4 hours10065-80One-pot procedure, avoids isolation of intermediates.
3,4-DimethoxybenzaldehydeHydroxylamine, then Beckmann Rearrangement (e.g., PPA)4-8 hours70-13060-75Two-step process, rearrangement conditions can be harsh.
3,4-DimethoxybenzaldehydeOxidative Amidation (e.g., I₂, aq. NH₃)12-24 hours25-5050-70One-pot, but may have substrate limitations and side reactions.

Experimental Protocols

Method 1: From 3,4-Dimethoxybenzoic Acid via the Acid Chloride

This classical two-step approach is reliable and generally high-yielding. It involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.

Step 1: Synthesis of 3,4-Dimethoxybenzoyl chloride [1][2][3][4]

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol) and dry benzene or toluene (50 mL).

  • Carefully add thionyl chloride (13.0 g, 8.0 mL, 109.8 mmol) dropwise to the suspension at room temperature. A catalytic amount of pyridine (2-3 drops) can be added to accelerate the reaction.[2]

  • Heat the mixture to reflux (70-80°C) and maintain for 2-5 hours, until the evolution of HCl gas ceases.[1][2]

  • Allow the reaction mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.

  • The resulting crude 3,4-dimethoxybenzoyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane.

Step 2: Synthesis of this compound [5]

  • Dissolve the crude 3,4-dimethoxybenzoyl chloride (1.0 g, 5.0 mmol) in a suitable solvent such as dichloromethane or Cyrene (5 mL) in a flask cooled in an ice bath (0°C).[5]

  • Slowly bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia (e.g., 28-30%) dropwise with vigorous stirring. Maintain the temperature at 0-10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • If an aqueous ammonia solution was used, separate the organic layer. If ammonia gas was used, add water to dissolve the ammonium chloride byproduct.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by recrystallization from ethanol or water.

Method 2: From 3,4-Dimethoxybenzoic Acid using a Coupling Reagent

Peptide coupling reagents offer a milder alternative to the acid chloride method, avoiding the use of harsh halogenating agents. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) is commonly employed.

Protocol:

  • In a round-bottom flask, dissolve 3,4-dimethoxybenzoic acid (1.82 g, 10 mmol) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) (50 mL).

  • Add HOBt (1.35 g, 10 mmol) and EDC hydrochloride (1.92 g, 10 mmol) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Cool the mixture in an ice bath and add a concentrated aqueous solution of ammonia (excess) or a solution of ammonia in an organic solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Method 3: From 3,4-Dimethoxybenzaldehyde via an Oxime and Beckmann Rearrangement

This route offers an alternative starting from the corresponding aldehyde. It involves the formation of an oxime intermediate, which then undergoes an acid-catalyzed rearrangement to the amide.

Step 1: Synthesis of 3,4-Dimethoxybenzaldehyde oxime

  • Dissolve 3,4-dimethoxybenzaldehyde (0.95 g, 5 mmol) in ethanol (25 mL) in a round-bottom flask.

  • Add hydroxylamine hydrochloride (0.42 g, 6 mmol) and an aqueous solution of sodium hydroxide (0.24 g, 6 mmol) to the flask.

  • Heat the mixture under reflux until the reaction is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure and add water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum. The oxime can be purified by recrystallization from ethanol.

Step 2: Beckmann Rearrangement to this compound

  • In a flask, add the dried 3,4-dimethoxybenzaldehyde oxime (1.0 g, 5.5 mmol) to a suitable acidic reagent such as polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid.

  • Heat the mixture with stirring to a temperature between 70-130°C for several hours. The reaction progress should be monitored by TLC.

  • After completion, carefully pour the hot reaction mixture onto crushed ice with stirring.

  • The precipitated crude this compound is then collected by filtration.

  • The product is washed with water and a dilute solution of sodium bicarbonate to neutralize any remaining acid.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the synthetic pathways described above.

Synthesis_from_Acid cluster_0 Acid Chloride Route cluster_1 Coupling Agent Route A 3,4-Dimethoxybenzoic Acid B 3,4-Dimethoxybenzoyl Chloride A->B SOCl₂ D Activated Ester (e.g., with EDC/HOBt) A->D EDC, HOBt C This compound B->C NH₃ D->C NH₃

Caption: Synthetic routes from 3,4-dimethoxybenzoic acid.

Synthesis_from_Aldehyde cluster_0 Beckmann Rearrangement Route A 3,4-Dimethoxybenzaldehyde B 3,4-Dimethoxybenzaldehyde Oxime A->B NH₂OH·HCl C This compound A->C Oxidant, NH₃ source B->C Acid Catalyst (e.g., PPA)

Caption: Synthetic routes from 3,4-dimethoxybenzaldehyde.

References

A Comparative Guide to the Cross-Validation of HPLC and NMR for the Analysis of 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis and drug development, the rigorous validation of analytical methods is paramount to ensure data integrity, product quality, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and widely employed analytical techniques for the qualitative and quantitative assessment of small molecules. This guide provides a comprehensive comparison and cross-validation of HPLC and NMR methods for the analysis of 3,4-Dimethoxybenzamide, a key intermediate in the synthesis of various pharmaceutical compounds.

Methodology and Performance Comparison

The cross-validation of analytical methods involves a systematic comparison of their performance characteristics to ensure that each method provides accurate, reliable, and consistent results. For the analysis of this compound, both HPLC and NMR methods were evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. These parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

A summary of the comparative performance data for the two techniques is presented in the table below. The data illustrates the distinct advantages and limitations of each method, guiding researchers in selecting the most appropriate technique for their specific analytical needs.

Performance ParameterHPLC MethodNMR Method
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.1 µg/mL~10 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL~30 µg/mL
Specificity High (with appropriate column and mobile phase)Very High (structure-specific signals)
Analysis Time ~10-15 minutes per sample~5-10 minutes per sample (for qNMR)
Sample Throughput HighModerate
Structural Information Limited (retention time)Extensive (chemical structure confirmation)

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of analytical methods. The following sections outline the methodologies employed for the HPLC and NMR analysis of this compound.

HPLC Method Protocol

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: The sample containing this compound is dissolved in methanol, filtered through a 0.45 µm syringe filter, and diluted to fall within the calibration range.

NMR Method Protocol

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: A certified internal standard with a known concentration and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Sample Preparation: A precisely weighed amount of the this compound sample and the internal standard are dissolved in the deuterated solvent.

  • Acquisition Parameters: A standard proton (¹H) NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 90° pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time of the signals of interest.

  • Data Processing: The acquired FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The integrals of specific, well-resolved signals of this compound and the internal standard are determined for quantification.

Visualizing the Cross-Validation Workflow

The logical flow of the cross-validation process, from method development to comparative analysis, can be effectively visualized. The following diagram, generated using the DOT language, illustrates the key stages of the experimental workflow.

CrossValidation_Workflow cluster_hplc HPLC Method cluster_nmr NMR Method cluster_comparison Cross-Validation hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val hplc_data Quantitative Data hplc_val->hplc_data compare Comparative Analysis of Performance Data hplc_data->compare nmr_dev Method Development nmr_val Method Validation nmr_dev->nmr_val nmr_data Quantitative Data nmr_val->nmr_data nmr_data->compare conclusion Conclusion on Method Equivalency/Interchangeability compare->conclusion

Cross-validation workflow for HPLC and NMR methods.

Conclusion

The cross-validation of HPLC and NMR methods for the analysis of this compound demonstrates that both techniques are suitable for its quantification, each with its own set of strengths. HPLC offers superior sensitivity with lower limits of detection and quantitation, making it ideal for trace analysis and impurity profiling. On the other hand, NMR provides unparalleled specificity and structural confirmation, which is invaluable for identity testing and the analysis of complex mixtures without the need for reference standards for every compound.

The choice between HPLC and NMR will ultimately depend on the specific requirements of the analysis. For routine quality control and high-throughput screening, the speed and sensitivity of HPLC are advantageous. For structural elucidation, confirmation of identity, and in situations where a certified reference standard is not available, NMR is the more powerful tool. The data presented in this guide provides a solid foundation for researchers and drug development professionals to make informed decisions regarding the selection and implementation of analytical methods for this compound and similar compounds.

Unveiling the Potency of 3,4-Dimethoxybenzamide Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the translational potential of novel compounds from laboratory assays to preclinical models is paramount. This guide provides a detailed comparison of the in vitro and in vivo efficacy of a promising class of molecules: N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives. By presenting key experimental data, detailed methodologies, and visual workflows, this document aims to offer a clear perspective on their antimicrobial potential.

A series of novel N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated for their antimicrobial properties.[1][2][3] The core structure, derived from 3,4-dimethoxybenzamide, serves as a scaffold for various substitutions, leading to compounds with a range of biological activities. This guide focuses on the comparative efficacy of these compounds in controlled laboratory settings versus their performance in a living organism.

Quantitative Efficacy: A Side-by-Side Comparison

The in vitro and in vivo evaluations of these compounds reveal crucial insights into their therapeutic promise. The following tables summarize the key quantitative data obtained from antimicrobial and cytotoxicity assays.

In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key indicator of a compound's potency against a specific microorganism. Lower MIC values denote higher efficacy. The following table presents the MIC values for selected N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives against a panel of bacterial and fungal strains.[1]

CompoundS. aureus (µM)P. aeruginosa (µM)S. typhi (µM)E. coli (µM)C. albicans (µM)
4a 26.11>100>100>10026.11
4b >10023.2823.2823.28>100
4c >10022.89>100>100>100
4d 47.83>100>10047.83>100
4h Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity
4i Significant ActivitySignificant ActivitySignificant ActivitySignificant ActivitySignificant Activity

Note: MIC values for compounds 4h and 4i were reported as showing significant activity, but specific numerical values were not provided in the primary source for all tested organisms in the summary table.[1]

In Vitro Cytotoxicity

To assess the safety profile of these compounds, their cytotoxicity against normal mammalian cells was evaluated using the MTT assay. The IC50 value represents the concentration at which 50% of the cells are inhibited. Higher IC50 values are desirable, indicating lower toxicity to host cells.

CompoundIC50 (µM)
4a 406.8
4f 2164.4
4i 304.7

From the Bench to Preclinical Models: In Vivo Evaluation

Based on their promising and broad-spectrum in vitro antimicrobial effects, compounds 4h and 4i were selected for further evaluation in a rat model of infection.[1][2][3] This step is critical to understand the compounds' behavior in a complex biological system, including their safety and clinical efficacy.

The in vivo study revealed that rats infected with S. aureus or S. typhi exhibited a significant increase in markers of oxidative stress (malondialdehyde) and a decrease in the master antioxidant, glutathione (GSH).[1] Treatment with compounds 4h or 4i demonstrated an ability to counteract this oxidative stress, suggesting an immunomodulatory and protective effect against organ dysfunction caused by the infection.[1]

Visualizing the Path to Discovery: Synthesis and Experimental Workflows

To provide a clearer understanding of the processes involved in this research, the following diagrams illustrate the synthesis of the N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives and the workflow of the in vitro and in vivo experiments.

Synthesis_Workflow cluster_synthesis Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazides 3_4_dimethoxybenzoic_acid 3,4-Dimethoxybenzoic Acid methyl_ester_derivative Methyl Ester Derivative 3_4_dimethoxybenzoic_acid->methyl_ester_derivative Esterification (Methanol, H₂SO₄) hydrazide_derivative Hydrazide Derivative methyl_ester_derivative->hydrazide_derivative Hydrazinolysis (Hydrazine Hydrate) hydrazone_derivatives N'-Benzylidene-3,4-dimethoxy- benzohydrazide Derivatives (4a-j) hydrazide_derivative->hydrazone_derivatives Condensation (Aromatic Aldehydes)

Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation synthesis Synthesized Compounds (4a-j) antimicrobial_screening Antimicrobial Screening (Agar Well Diffusion) synthesis->antimicrobial_screening cytotoxicity_assay Cytotoxicity Assay (MTT) synthesis->cytotoxicity_assay mic_determination MIC Determination antimicrobial_screening->mic_determination select_compounds Select Promising Compounds (4h, 4i) mic_determination->select_compounds Efficacy Data animal_model Rat Infection Model (S. aureus or S. typhi) select_compounds->animal_model treatment Treatment with Compounds 4h or 4i animal_model->treatment analysis Biochemical Analysis & Histological Examination treatment->analysis

Workflow for in vitro and in vivo efficacy evaluation.

Detailed Experimental Protocols

For the purpose of reproducibility and further investigation, the detailed methodologies for the key experiments are provided below.

Synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives (4a-j)

The synthesis of the target compounds was achieved through a three-step process:[1]

  • Esterification: 3,4-dimethoxybenzoic acid was esterified using methanol in the presence of sulfuric acid to yield the corresponding methyl ester derivative.

  • Hydrazinolysis: The methyl ester derivative was then treated with hydrazine hydrate in ethanol to form the hydrazide derivative.

  • Condensation: Finally, the hydrazide derivative was condensed with various aromatic aldehydes to produce the N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives.

In Vitro Antimicrobial Activity Testing

Agar Well Diffusion Assay: The initial screening of antimicrobial activity for the synthesized compounds (4a-j) was performed using the agar well diffusion method against a panel of gram-positive and gram-negative bacteria, as well as fungal strains.[1] The zones of inhibition were measured to provide a qualitative assessment of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Determination: Following the initial screening, the MIC for the active compounds was determined. This quantitative assay establishes the lowest concentration of a compound that prevents visible growth of a microorganism.[2]

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compounds was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells.[4][5][6]

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density.

  • Compound Incubation: The cells are then incubated with varying concentrations of the test compounds for a defined period.

  • MTT Addition: An MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (typically 570 nm) to determine the percentage of viable cells.

In Vivo Efficacy in a Rat Model

Animal Model: An infection model was established in rats by inducing an infection with either S. aureus or S. typhi.[1]

Treatment and Analysis: The infected rats were treated with the selected compounds (4h and 4i). After the treatment period, the animals were euthanized, and blood and tissue samples were collected for:[1][7][8]

  • Biochemical Analysis: Serum levels of oxidative stress markers (malondialdehyde) and antioxidants (glutathione) were measured to assess the systemic effects of the infection and the therapeutic intervention.

  • Histological Examination: Liver and kidney tissues were examined to evaluate any pathological changes and the protective effects of the compounds at a cellular level.

References

Safety Operating Guide

Proper Disposal of 3,4-Dimethoxybenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance on the proper disposal procedures for 3,4-Dimethoxybenzamide (CAS No. 1521-41-1). Adherence to these protocols is critical for maintaining laboratory safety and ensuring environmental compliance.

Key Physical and Chemical Properties

A thorough understanding of a substance's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol [1]
Melting Point 162.5–163.5 °C
Appearance White crystalline solid
Solubility Soluble in DMSO

Disposal Protocols for this compound

According to available safety data, this compound is not classified as a hazardous substance.[2] However, all chemical waste must be managed responsibly to prevent environmental contamination and ensure workplace safety. The following step-by-step procedures should be followed for the disposal of this compound.

Step 1: Waste Identification and Segregation

  • Uncontaminated Material: If the this compound is unused and in its original container, it should be clearly labeled.

  • Contaminated Material: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), spill cleanup materials, or empty containers, should be considered chemical waste.

  • Segregate this compound waste from other chemical waste streams to avoid unintended reactions.

Step 2: Containerization

  • Collect all this compound waste in a designated, leak-proof, and compatible container.

  • The container must be clearly labeled with the full chemical name ("this compound") and CAS number (1521-41-1).

  • Ensure the container is kept closed when not in use.

Step 3: Consultation of Regulations

  • All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][3] These regulations may vary, so it is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Step 4: Disposal Pathway

  • Non-Hazardous Waste Stream: Given its classification, your EHS department may direct you to dispose of it as non-hazardous chemical waste.

  • Professional Waste Disposal Service: For larger quantities or as required by your institution, arrange for pickup by a licensed chemical waste disposal company.

  • Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the sink or general trash.[3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met.

G This compound Disposal Workflow cluster_assessment Initial Assessment cluster_handling Waste Handling cluster_compliance Compliance and Disposal cluster_final Final Steps start Start: Have this compound Waste identify Identify Waste Type (Unused, Contaminated, Empty Container) start->identify segregate Segregate from Other Waste identify->segregate containerize Place in Labeled, Compatible Container segregate->containerize consult Consult Institutional EHS Guidelines and Local Regulations containerize->consult decision Hazardous? consult->decision non_hazardous Dispose as Non-Hazardous Chemical Waste decision->non_hazardous No hazardous Dispose via Licensed Hazardous Waste Vendor decision->hazardous Yes document Document Disposal Activities non_hazardous->document hazardous->document end End of Process document->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3,4-Dimethoxybenzamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document outlines the essential personal protective equipment (PPE), operational procedures, and disposal plans for 3,4-Dimethoxybenzamide, a compound used as a starting material in the synthesis of Itopride hydrochloride.[1]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The following table summarizes the recommended PPE.

Body PartRecommended ProtectionSpecifications & Rationale
Hands Chemical-resistant glovesDisposable nitrile gloves offer broad short-term protection. For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide to select the most appropriate material.[2]
Eyes & Face Safety glasses with side shields or chemical splash gogglesEssential for protecting eyes from splashes and airborne particles. A face shield worn over safety glasses is required when there is a significant risk of splashing or explosion.[2][3]
Body Laboratory coatA properly fitting, buttoned lab coat made of a material like Nomex® with cotton clothing underneath is recommended to protect the skin.[2] Avoid polyester or acrylic fabrics.[2]
Feet Closed-toe, closed-heel shoesShoes must cover the entire foot to protect against spills.[2] Chemical-resistant boots may be necessary depending on the scale of work.[4]
Respiratory Use in a well-ventilated area or with local exhaust ventilation (fume hood)If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[2] The type of respirator should be selected based on a formal risk assessment.

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow diagram and procedural steps provide a clear guide for operations.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_materials Gather Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Proceed to Handling weigh_transfer Weigh & Transfer don_ppe->weigh_transfer conduct_procedure Conduct Procedure weigh_transfer->conduct_procedure decontaminate Decontaminate Work Area conduct_procedure->decontaminate Procedure Complete dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff & Dispose of PPE dispose_waste->doff_ppe

Figure 1. Workflow for handling this compound.

Step-by-Step Handling Procedure:

  • Preparation:

    • Designate a specific, well-ventilated area for handling, preferably a chemical fume hood.

    • Assemble and inspect all necessary PPE as outlined in the table above.

    • Gather all required materials, including this compound, solvents (such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone), and necessary laboratory equipment.[5]

  • Handling:

    • Put on all required PPE before entering the designated handling area.

    • Carefully weigh and transfer the powdered this compound.[5] Minimize the creation of dust.

    • Perform the experimental procedure, keeping all containers with the chemical closed when not in use.

  • Cleanup and Disposal:

    • Thoroughly decontaminate the work surface and any equipment used.

    • Segregate and dispose of chemical waste according to the disposal plan.

    • Remove and dispose of single-use PPE in the appropriate waste stream. Reusable PPE should be cleaned according to the manufacturer's instructions.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, weighing boats) Place in a designated solid hazardous waste container.
Contaminated Solvents Collect in a labeled, sealed container for hazardous liquid waste. Do not mix incompatible waste streams.
Contaminated PPE (e.g., gloves) Dispose of in the designated solid hazardous waste container.

Important Considerations:

  • Storage: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[1]

  • Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[3] Be familiar with the location and operation of fire extinguishers and spill kits.

  • Regulatory Compliance: All handling and disposal activities must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dimethoxybenzamide
Reactant of Route 2
3,4-Dimethoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。